Norcaesalpinin E
Description
Properties
IUPAC Name |
[(1S,4aR,6S,6aS,11aS,11bS)-4a,6-dihydroxy-4,4,11b-trimethyl-7-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-11(22)27-16-5-7-19(2,3)21(25)10-14(23)17-13(20(16,21)4)9-15-12(18(17)24)6-8-26-15/h6,8,13-14,16-17,23,25H,5,7,9-10H2,1-4H3/t13-,14-,16-,17-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBALQPBIWZLHPR-SJEMMDPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(=O)C3C(C2)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)C(=O)[C@@H]3[C@H](C2)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Norcaesalpinin E: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norcaesalpinin E, a cassane-type diterpene, has emerged as a compound of significant interest within the scientific community, primarily due to its potent biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and a detailed examination of its promising antimalarial properties. This document includes a compilation of quantitative data, detailed experimental protocols for its isolation and characterization, and a discussion of its potential mechanism of action.
Discovery and Natural Sources
This compound is a natural product belonging to the cassane-type diterpenoid family of chemical compounds. It was first discovered in the seed kernels of Caesalpinia crista, a thorny, scrambling shrub found in tropical and subtropical regions.[1][2][3] This plant, a member of the Fabaceae family, has a history of use in traditional medicine, which has prompted scientific investigation into its chemical constituents.
This compound is one of many diterpenes that have been isolated from Caesalpinia crista, alongside other related compounds such as caesalpinins and other norcaesalpinins.[4][5] The isolation of these compounds has largely been achieved through the solvent extraction of the seed kernels, followed by various chromatographic techniques to separate the individual components. Specifically, dichloromethane has been used as a solvent for the initial extraction of the seed kernels.[4][6]
While the exact yield of this compound from Caesalpinia crista seeds is not consistently reported across the literature, the percentage yield of broader ethanolic and aqueous extracts from the plant material has been noted to be 8.7% and 13.3%, respectively.[5][7]
Physicochemical Properties and Spectroscopic Data
The definitive structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.[4][6][8] While the complete raw spectral data is dispersed across various scientific publications, the following represents a summary of the key analytical approaches used for its characterization. A detailed table of ¹H and ¹³C NMR assignments for the related compound, Norcaesalpin D, is available in the literature and can serve as a valuable reference for the structural analysis of this compound and other similar cassane diterpenes.
Table 1: Summary of Spectroscopic Data for this compound and Related Compounds
| Technique | Purpose | Reference for Detailed Data |
| ¹H NMR | Determination of the proton framework of the molecule. | [4][8][9][10] |
| ¹³C NMR | Determination of the carbon skeleton of the molecule. | [4][8][9][10] |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | [6] |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | [8] |
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from the seed kernels of Caesalpinia crista, based on methodologies reported in the scientific literature.
Diagram 1: General Workflow for the Isolation of this compound
Caption: A generalized workflow for the isolation of this compound.
Detailed Steps:
-
Plant Material Preparation: Dried seed kernels of Caesalpinia crista are ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered seed kernels are subjected to extraction with dichloromethane (CH₂Cl₂) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting dichloromethane extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. A solvent gradient is typically employed, starting with a non-polar solvent and gradually increasing the polarity, to separate the different components of the extract.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Further Purification: Fractions enriched with this compound may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
In Vitro Antimalarial Activity Assay
The antimalarial activity of this compound is typically evaluated in vitro against cultured strains of Plasmodium falciparum.
Diagram 2: Workflow for In Vitro Antimalarial Assay
Caption: A simplified workflow for assessing the in vitro antimalarial activity.
Detailed Steps:
-
Parasite Culture: The chloroquine-sensitive or resistant strains of P. falciparum are cultured in human erythrocytes in a suitable culture medium.
-
Drug Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of concentrations for testing.
-
Treatment: The parasite cultures are treated with the different concentrations of this compound. A positive control (e.g., chloroquine) and a negative control (solvent only) are included.
-
Incubation: The treated parasite cultures are incubated under standard conditions (e.g., 37°C, 5% CO₂) for a period of 48 to 72 hours.
-
Assessment of Parasite Growth: Parasite growth inhibition is assessed using various methods, such as microscopic counting of parasitemia, or by using fluorescent dyes that bind to parasite DNA.
-
IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.
Biological Activity and Potential Mechanism of Action
The most significant biological activity reported for this compound is its potent antimalarial effect.[1][2]
Table 2: Antimalarial Activity of this compound
| Parameter | Value | Reference |
| IC₅₀ against P. falciparum | 0.090 µM | [1][2][4] |
| Comparison to Chloroquine | More potent | [1][2] |
The specific signaling pathway through which this compound exerts its antimalarial effect has not yet been fully elucidated. However, based on studies of other cassane-type diterpenes, several potential mechanisms of action can be proposed. These include the inhibition of hemozoin formation, a critical detoxification process for the malaria parasite, and the disruption of the parasite's membrane integrity.[11] Further research is required to definitively identify the molecular targets and signaling pathways modulated by this compound.
Diagram 3: Postulated Mechanism of Action for Cassane Diterpenes
References
- 1. Antimalarial activity of cassane- and norcassane-type diterpenes from Caesalpinia crista and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cassane- and norcassane-type diterpenes from Caesalpinia crista of Indonesia and their antimalarial activity against the growth of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Constituents of Caesalpinia crista from Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Chemical Constituents from Caesalpinia férrea: Identification and 1H and 13C Resonance Assignment [scirp.org]
- 9. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Norcaesalpinin E: A Technical Whitepaper on its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norcaesalpinin E is a naturally occurring cassane-type diterpene isolated from the seed kernels of Caesalpinia crista.[1] This compound has garnered significant interest within the scientific community due to its potent biological activities, most notably its antimalarial properties.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and a discussion of its potential therapeutic applications.
Physical and Chemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and further investigation in drug discovery and development.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₆ | [1][4] |
| Molecular Weight | 376.44 g/mol | [1][4] |
| CAS Number | 854038-96-3 | [1][4] |
| Appearance | Solid (at room temperature) | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Boiling Point | 499.5 ± 45.0 °C at 760 mmHg | [4] |
| Flash Point | 255.9 ± 28.7 °C | [4] |
| LogP | 2.91 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Solubility | Information on specific solvents is limited, but it is generally soluble in organic solvents like DMSO and can be formulated in PEG400 or suspended in Carboxymethyl cellulose for in vivo studies.[4] |
Spectral Data:
Experimental Protocols
Isolation and Purification of this compound from Caesalpinia crista Seeds
The following is a generalized protocol for the isolation and purification of this compound based on methods used for similar compounds from the Caesalpinia genus.
a. Extraction:
-
Air-dry the seed kernels of Caesalpinia crista at room temperature and then grind them into a fine powder.
-
Perform exhaustive extraction of the powdered seeds with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, using a Soxhlet apparatus or maceration.
-
Concentrate the resulting crude extract under reduced pressure using a rotary evaporator to obtain a viscous residue.
b. Fractionation:
-
Suspend the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Monitor the fractions for the presence of diterpenoids using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualization reagent (e.g., vanillin-sulfuric acid).
c. Chromatographic Purification:
-
Subject the chloroform or ethyl acetate fraction, which is likely to contain this compound, to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect the fractions and analyze them by TLC. Combine fractions containing the compound of interest.
-
Perform further purification of the enriched fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.
d. Structure Elucidation:
-
Confirm the structure and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
In Vitro Antimalarial Activity Assay against Plasmodium falciparum
This protocol describes a standard method for evaluating the in vitro antimalarial activity of this compound.
a. Parasite Culture:
-
Maintain a continuous culture of a chloroquine-sensitive or resistant strain of Plasmodium falciparum (e.g., 3D7 or K1) in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Use RPMI-1640 medium supplemented with 25 mM HEPES, 25 mM NaHCO₃, 10% human serum or AlbuMAX II, and gentamicin.
-
Synchronize the parasite culture to the ring stage before the assay.
b. Drug Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution with complete culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept below 0.5% to avoid toxicity to the parasites.
c. Assay Procedure:
-
In a 96-well microtiter plate, add the serially diluted this compound to the wells in triplicate.
-
Add the synchronized parasite culture (at approximately 1% parasitemia and 2% hematocrit) to each well.
-
Include positive controls (e.g., chloroquine or artemisinin) and negative controls (parasitized red blood cells without any drug and uninfected red blood cells).
-
Incubate the plate for 48-72 hours under the same conditions as the parasite culture.
d. Determination of Parasite Growth Inhibition:
-
Quantify parasite growth inhibition using a suitable method, such as:
-
Microscopy: Prepare thin blood smears from each well, stain with Giemsa, and count the number of schizonts per 200 asexual parasites.
-
SYBR Green I-based fluorescence assay: This method measures the proliferation of the parasite by detecting the accumulation of parasite DNA.
-
pLDH (parasite lactate dehydrogenase) assay: This colorimetric assay measures the activity of the pLDH enzyme, which is a marker of viable parasites.
-
-
Calculate the 50% inhibitory concentration (IC₅₀) value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Logical Workflow for Antimalarial Assay
References
Norcaesalpinin E: A Technical Guide for Researchers
Introduction
Norcaesalpinin E is a cassane-type diterpenoid that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its anti-inflammatory and antimalarial properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound.
Chemical and Physical Properties
This compound is a natural product isolated from the plant genus Caesalpinia, notably from the species Caesalpinia crista. Its fundamental chemical and physical characteristics are summarized in the table below.
| Property | Value |
| CAS Number | 854038-96-3 |
| Molecular Formula | C₂₁H₂₈O₆ |
| Molecular Weight | 376.44 g/mol |
| Type of Compound | Cassane-type diterpenoid |
| Natural Source | Caesalpinia crista and other Caesalpinia species |
Biological Activities and Mechanisms of Action
This compound has demonstrated notable anti-inflammatory and antimalarial activities in preclinical studies. These biological effects are attributed to its ability to modulate specific signaling pathways involved in inflammation and parasite proliferation.
Anti-inflammatory Activity
Compounds isolated from the Caesalpinia genus have shown potent anti-inflammatory effects, and while specific studies on this compound are ongoing, the mechanisms are believed to involve the modulation of key inflammatory pathways. The anti-inflammatory activity of related compounds from Caesalpinia sappan has been linked to the inhibition of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1] This inhibition is often mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and other inflammatory mediators. It is hypothesized that this compound may interfere with this cascade, potentially by inhibiting IKK activity or preventing the nuclear translocation of NF-κB.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK signaling cascade is another key pathway involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways leads to the production of inflammatory mediators. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation and activation of one or more components of the MAPK cascade.
Caption: Potential inhibitory point of this compound in the MAPK signaling cascade.
Antimalarial Activity
This compound has been identified as a compound with potent antimalarial activity.[3] While the precise mechanism of action is still under investigation, it is believed to interfere with the growth and replication of the Plasmodium parasite, the causative agent of malaria.
Experimental Workflow for Antimalarial Drug Discovery
The discovery and development of new antimalarial drugs typically follow a structured workflow, from initial screening to in vivo efficacy studies.
Caption: A generalized workflow for the discovery and development of antimalarial drugs.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the biological activities of this compound. Below are generalized methodologies for key assays.
In Vitro Anti-inflammatory Assay: TNF-α Inhibition
This assay measures the ability of a compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubation: Incubate the plates for an appropriate time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated control. Determine the IC₅₀ value.
In Vitro Antimalarial Assay: Plasmodium falciparum Growth Inhibition
This assay determines the efficacy of a compound in inhibiting the growth of the malaria parasite Plasmodium falciparum in an in vitro culture of human red blood cells.
Methodology:
-
Parasite Culture: Maintain a culture of a chloroquine-sensitive or resistant strain of P. falciparum in human red blood cells.
-
Synchronization: Synchronize the parasite culture to the ring stage.
-
Assay Setup: In a 96-well plate, add serial dilutions of this compound.
-
Parasite Addition: Add the synchronized ring-stage parasite culture to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂) for one or two parasitic life cycles (48 or 96 hours).
-
Growth Measurement: Quantify parasite growth using a suitable method, such as:
-
Microscopy: Staining with Giemsa and counting parasitemia.
-
Fluorometry: Using a DNA-intercalating dye (e.g., SYBR Green I).
-
Enzymatic Assay: Measuring the activity of parasite-specific lactate dehydrogenase (pLDH).
-
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration of this compound compared to the untreated control. Determine the IC₅₀ value.
Conclusion
This compound represents a compelling natural product with significant potential for the development of novel anti-inflammatory and antimalarial therapies. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its safety and efficacy in more advanced preclinical and clinical settings. This technical guide provides a foundational resource for researchers embarking on the investigation of this promising compound.
References
- 1. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of Norcaesalpinin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Norcaesalpinin E, a cassane-type diterpene isolated from the seed kernels of Caesalpinia crista. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development by presenting detailed spectroscopic data, experimental protocols, and a visual representation of the analytical workflow.
Spectroscopic Data
The structural characterization of this compound was accomplished through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The data presented below are compiled from the peer-reviewed literature and provide the basis for the elucidated structure.
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the elemental composition and exact mass of this compound.
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+Na]⁺ | 399.1729 | 399.1726 | C₂₁H₂₈O₆Na |
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 5.11 | d | 9.5 |
| 2 | 2.24 | m | |
| 3 | 1.51 | m | |
| 1.81 | m | ||
| 5 | 1.83 | d | 9.5 |
| 6 | 4.88 | d | 6.0 |
| 7 | 4.41 | d | 6.0 |
| 8 | 2.54 | s | |
| 11 | 7.15 | s | |
| 12 | 6.28 | s | |
| 14 | 7.28 | s | |
| 17 | 1.25 | s | |
| 18 | 1.15 | s | |
| 19 | 1.05 | s | |
| 20 | 2.11 | s | |
| OAc | 2.05 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 79.8 |
| 2 | 34.5 |
| 3 | 30.8 |
| 4 | 37.1 |
| 5 | 50.1 |
| 6 | 76.9 |
| 7 | 70.1 |
| 8 | 55.4 |
| 9 | 138.9 |
| 10 | 38.9 |
| 11 | 140.4 |
| 12 | 110.1 |
| 13 | 125.5 |
| 14 | 142.8 |
| 15 | 158.9 |
| 16 | 173.5 |
| 17 | 21.8 |
| 18 | 29.7 |
| 19 | 22.0 |
| 20 | 21.1 |
| OAc | 170.5, 21.2 |
Experimental Protocols
The following protocols are based on the methods described for the isolation and characterization of cassane-type diterpenoids from Caesalpinia crista.
Plant Material and Extraction
The seed kernels of Caesalpinia crista were collected and air-dried. The dried material was then ground into a powder. The powdered seed kernels were extracted with dichloromethane (CH₂Cl₂) at room temperature. The resulting crude extract was concentrated under reduced pressure to yield a residue.
Isolation and Purification
The crude CH₂Cl₂ extract was subjected to silica gel column chromatography. The column was eluted with a gradient of n-hexane and ethyl acetate (EtOAc). Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles were combined.
Further purification of the combined fractions was achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz NMR spectrometer. The samples were dissolved in CDCl₃, and chemical shifts were referenced to the residual solvent peak.
-
Mass Spectrometry: High-resolution mass spectra were obtained on a mass spectrometer equipped with an electrospray ionization (ESI) source.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.
Norcaesalpinin E: A Comprehensive Technical Review of a Promising Anti-malarial Diterpene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norcaesalpinin E, a cassane-type diterpene isolated from the seeds of Caesalpinia crista, has emerged as a compound of significant interest in the field of anti-malarial drug discovery.[1] Its potent in vitro activity against Plasmodium falciparum surpasses that of the conventional drug chloroquine, highlighting its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive review of the existing research on this compound, encompassing its biological activity, proposed mechanism of action, and relevant experimental methodologies.
Chemical Structure and Properties
This compound belongs to the complex family of cassane diterpenoids, which are characterized by a rearranged abietane skeleton. The intricate stereochemistry and functional group arrangement of these molecules present both a challenge and an opportunity for synthetic chemists and drug designers.
Biological Activity
The primary biological activity of this compound that has been investigated is its potent anti-malarial effect. Quantitative data from in vitro studies demonstrates its significant efficacy against the chloroquine-resistant FCR-3/A2 strain of Plasmodium falciparum.
Quantitative Data Summary
| Compound | Target Organism | Assay Type | IC50 (µM) | Reference |
| This compound | Plasmodium falciparum (FCR-3/A2) | In vitro anti-plasmodial assay | 0.090 | [1] |
| Chloroquine | Plasmodium falciparum (FCR-3/A2) | In vitro anti-plasmodial assay | 0.29 | [1] |
| Norcaesalpin D | Plasmodium falciparum (3D7) | Parasite Lactate Dehydrogenase (pLDH) Assay | 0.98 µg/mL | [2] |
| Norcaesalpin D | Plasmodium falciparum (Dd2) | Parasite Lactate Dehydrogenase (pLDH) Assay | 1.85 µg/mL | [2] |
| Norcaesalpin D | Plasmodium falciparum (IPC 4912 Mondolkiri) | Parasite Lactate Dehydrogenase (pLDH) Assay | 2.13 µg/mL | [2] |
Experimental Protocols
Isolation of this compound
While a specific, detailed protocol for the isolation of this compound is not extensively published, a general methodology can be inferred from phytochemical studies of Caesalpinia crista and related species.[3][4][5]
General Isolation Workflow:
-
Plant Material Preparation: Dried seed kernels of Caesalpinia crista are ground into a fine powder.
-
Extraction: The powdered material is subjected to exhaustive extraction with methanol (MeOH) at room temperature.
-
Solvent-Solvent Partitioning: The crude methanolic extract is then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The fraction containing the diterpenoids of interest (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel. A gradient elution system with a mixture of solvents like hexane and ethyl acetate is used to separate the different components.
-
Further Purification: Fractions containing this compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]
In Vitro Anti-plasmodial Activity Assay (Parasite Lactate Dehydrogenase - pLDH Assay)
This assay is a common method for determining the anti-malarial activity of compounds by measuring the activity of the parasite-specific lactate dehydrogenase enzyme.[6]
Experimental Workflow for pLDH Assay:
-
Parasite Culture: Plasmodium falciparum (e.g., chloroquine-resistant FCR-3/A2 strain) is cultured in human red blood cells in a suitable medium.
-
Drug Preparation: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared and serially diluted to obtain a range of test concentrations.
-
Incubation: The parasite cultures are incubated with the different concentrations of this compound for a defined period (e.g., 48 hours). A positive control (e.g., chloroquine) and a negative control (solvent only) are included.
-
Cell Lysis: After incubation, the red blood cells are lysed to release the parasite lactate dehydrogenase (pLDH).
-
Enzyme Assay: The lysate is mixed with a substrate solution containing lactate and a tetrazolium salt. The pLDH enzyme catalyzes the reduction of the tetrazolium salt, leading to a color change.
-
Measurement: The absorbance of the colored product is measured using a spectrophotometer. The intensity of the color is proportional to the pLDH activity and, therefore, the number of viable parasites.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the parasite growth (IC50) is calculated by plotting the percentage of parasite inhibition against the drug concentration.
Cytotoxicity Assay (MTT Assay)
To assess the selectivity of a compound, its cytotoxicity against mammalian cell lines is determined. The MTT assay is a colorimetric assay that measures cell metabolic activity.
Experimental Workflow for MTT Assay:
-
Cell Culture: A mammalian cell line (e.g., Vero cells) is cultured in a suitable medium and seeded into 96-well plates.
-
Drug Treatment: The cells are treated with various concentrations of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader.
-
CC50 Calculation: The cytotoxic concentration 50 (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated.
Synthesis of this compound
A total synthesis of this compound has not yet been reported in the literature. However, several synthetic strategies for the broader class of cassane diterpenes have been developed. These generally involve the construction of the complex tetracyclic core from simpler starting materials.
General Retrosynthetic Approach for Cassane Diterpenes:
Key challenges in the synthesis of this compound would include the stereoselective formation of multiple chiral centers and the introduction of the furan ring and other oxygenated functionalities.
Mechanism of Action and Signaling Pathways
The precise molecular target and mechanism of action of this compound against Plasmodium falciparum have not been elucidated. However, studies on other cassane diterpenes provide some potential avenues for investigation.
Some cassane diterpenes have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bax/Bcl-2 ratio.[7] Others have been found to interfere with signaling pathways such as the Wnt/β-catenin pathway.[7]
Potential Mechanisms of Anti-plasmodial Action:
Further research is required to identify the specific molecular targets of this compound within the parasite and to understand the downstream effects on its signaling pathways. This knowledge will be crucial for optimizing its structure to enhance potency and selectivity.
Future Directions
This compound represents a promising starting point for the development of a new class of anti-malarial drugs. Future research efforts should focus on:
-
Total Synthesis: Development of a robust and efficient total synthesis of this compound will enable the production of larger quantities for further biological evaluation and the synthesis of novel analogs.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a library of this compound analogs will help to identify the key structural features responsible for its anti-malarial activity and to optimize its potency and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidation of the precise molecular target and mechanism of action will provide a rational basis for its further development and may reveal novel drug targets in Plasmodium falciparum.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the efficacy and safety of this compound in animal models of malaria is a critical next step in its preclinical development.
Conclusion
This compound is a potent anti-malarial natural product with a complex and intriguing chemical structure. While significant research is still required to fully realize its therapeutic potential, the available data strongly supports its continued investigation as a lead compound for the development of next-generation anti-malarial agents. This technical guide serves as a foundational resource for researchers dedicated to advancing the fight against malaria.
References
- 1. Anti-plasmodial activity of Norcaesalpin D and extracts of four medicinal plants used traditionally for treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Constituents of Caesalpinia crista from Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, characterisation and antibacterial activity of new compounds from methanolic extract of seeds of Caesalpinia crista L. (Caesalpinaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Cassane-Type Diterpenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cassane-type diterpenes, a class of natural products predominantly found in the Caesalpinia genus, have garnered significant attention within the scientific community for their diverse and potent biological activities.[1][2][3][4] These compounds, characterized by a distinctive tricyclic or tetracyclic carbon skeleton, have demonstrated promising potential in various therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the biological activities of cassane-type diterpenes, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anti-inflammatory Activity
A significant body of research has highlighted the anti-inflammatory properties of cassane-type diterpenes.[5][6][7][8] A common assay to evaluate this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[5][6] Several cassane diterpenes have shown potent dose-dependent inhibition of NO release.[6] For instance, pterolobirin E and sucutinirane C displayed noteworthy NO inhibition with IC50 values of 24.44 ± 1.34 and 19.16 ± 1.22 μM, respectively, in J774.A1 macrophage cells.[5] Similarly, caesalpulcherrins K-M, isolated from Caesalpinia pulcherrima, exhibited moderate anti-inflammatory activity with IC50 values ranging from 6.04 ± 0.34 to 8.92 ± 0.65 μM.[7] Cassabonducin A, from the seeds of Caesalpinia bonduc, also showed significant inhibitory activity against LPS-induced NO production in RAW 264.7 macrophages with an IC50 value of 6.12 μM.[9]
The mechanism underlying this anti-inflammatory effect often involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[10][11][12] For example, caeminaxin A was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins and restrain the phosphorylation of MAPK and the activation of the NF-κB signaling pathway in BV-2 microglia.[10] Echinalide M demonstrated potent inhibitory activity toward NF-κB-responsive gene expression.[11]
Table 1: Anti-inflammatory Activity of Cassane-Type Diterpenes (Inhibition of NO Production)
| Compound | Source Organism | Cell Line | IC50 (µM) | Reference |
| Pterolobirin E | Pterolobium macropterum | J774.A1 | 24.44 ± 1.34 | [5] |
| Sucutinirane C | Pterolobium macropterum | J774.A1 | 19.16 ± 1.22 | [5] |
| Caesalpulcherrin K | Caesalpinia pulcherrima | RAW 264.7 | 6.04 ± 0.34 | [7] |
| Caesalpulcherrin L | Caesalpinia pulcherrima | RAW 264.7 | 8.92 ± 0.65 | [7] |
| Caesalpulcherrin M | Caesalpinia pulcherrima | RAW 264.7 | 7.53 ± 0.51 | [7] |
| Cassabonducin A | Caesalpinia bonduc | RAW 264.7 | 6.12 | [9] |
| Compound 5 | Caesalpinia bonduc | RAW 264.7 | 85.6 | [8] |
| Compound 7 | Caesalpinia bonduc | RAW 264.7 | 78.2 | [8] |
| Compound 8 | Caesalpinia bonduc | RAW 264.7 | 90.6 | [8] |
| Caeminaxin A | Caesalpinia minax | BV-2 | 10.86 ± 0.82 | [10] |
Anticancer Activity
The cytotoxic and pro-apoptotic effects of cassane-type diterpenes against various cancer cell lines have been extensively investigated.[13][14][15][16] Phanginin H, for example, exhibited anti-cancer activity against the PANC-1 pancreatic cancer cell line with an IC50 value of 18.13 ± 0.63 μM.[13] Its mechanism of action involves arresting the cell cycle at the G2/M phase and inducing autophagy through the ROS/AMPK/mTORC1 pathway.[13] Another compound, phanginin R (referred to as compound 1 in a study), displayed significant cytotoxicity against four cancer cell lines: ovarian cancer A2780 (IC50 = 9.9 ± 1.6 µM) and HEY (IC50 = 12.2 ± 6.5 µM), gastric cancer AGS (IC50 = 5.3 ± 1.9 µM), and non-small cell lung cancer A549 (IC50 = 12.3 ± 3.1 µM).[14][15] This compound was shown to induce G1 phase cell cycle arrest and apoptosis in A2780 cells.[14][15]
Furthermore, a study on semisynthetic cassane diterpenes revealed that salicylaldehyde 20 and pterolobirin G (6) had strong cytotoxic effects on HT29 colon cancer cells, with IC50 values around 3 μg/mL, and induced apoptosis.[6] Phanginin JA also showed significant antiproliferative activities against human non-small cell lung cancer (A549) cells with an IC50 value of 16.79±0.83 μM, exerting its apoptotic effect by arresting the cell cycle in the G0/G1 phase.[16]
Table 2: Cytotoxic Activity of Cassane-Type Diterpenes
| Compound | Source Organism/Method | Cancer Cell Line | IC50 (µM) | Reference |
| Phanginin H (4) | Caesalpinia sappan | PANC-1 | 18.13 ± 0.63 | [13] |
| Phanginin R (1) | Caesalpinia sappan | A2780 | 9.9 ± 1.6 | [14][15] |
| Phanginin R (1) | Caesalpinia sappan | HEY | 12.2 ± 6.5 | [14][15] |
| Phanginin R (1) | Caesalpinia sappan | AGS | 5.3 ± 1.9 | [14][15] |
| Phanginin R (1) | Caesalpinia sappan | A549 | 12.3 ± 3.1 | [14][15] |
| Pterolobirin G (6) | Semisynthetic | HT29 | ~3 µg/mL | [6] |
| Salicylaldehyde 20 | Semisynthetic | HT29 | ~3 µg/mL | [6] |
| Phanginin JA | Caesalpinia sappan | A549 | 16.79 ± 0.83 | [16] |
| Salicylaldehyde 21 | Semisynthetic | B16-F10 | 7.72 | [17] |
Antimicrobial Activity
Cassane-type diterpenes have also demonstrated notable activity against a range of microbial pathogens.[18][19][20] A casbane diterpene isolated from Croton nepetaefolius showed biocidal and biostatic activity against several clinically relevant bacteria and yeasts, with minimal active concentrations ranging between 125 and 500 µg/mL.[18] This compound was also found to inhibit biofilm formation.[18]
Pulchin A, a novel cassane diterpenoid from Caesaplinia pulcherrima, exhibited significant antibacterial activity against Bacillus cereus and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 3.13 and 6.25 μM, respectively.[19] Its mechanism of action is believed to involve damage to the cell membrane.[20] Another study on pulchin A showed remarkable antibacterial activity against four phytopathogenic bacteria, with MIC values of 3.13 μM against Pseudomonas syringae pv. actinidae and Bacillus cereus.[21]
Table 3: Antimicrobial Activity of Cassane-Type Diterpenes
| Compound | Source Organism | Microorganism | MIC (µM) | Reference |
| Pulchin A | Caesaplinia pulcherrima | Bacillus cereus | 3.13 | [19] |
| Pulchin A | Caesaplinia pulcherrima | Staphylococcus aureus | 6.25 | [19] |
| Compound 3 | Caesaplinia pulcherrima | Bacillus cereus | 6.25 | [19] |
| Compound 3 | Caesaplinia pulcherrima | Staphylococcus aureus | 6.25 | [19] |
| Compound 4 | Caesaplinia pulcherrima | Bacillus cereus | 12.50 | [19] |
| Compound 4 | Caesaplinia pulcherrima | Staphylococcus aureus | 12.50 | [19] |
| Capulchemin A | Caesaplinia pulcherrima | Pseudomonas syringae pv. actinidae | 3.13 | [21] |
| Capulchemin A | Caesaplinia pulcherrima | Bacillus cereus | 3.13 | [21] |
Signaling Pathways and Experimental Workflows
The biological effects of cassane-type diterpenes are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development and mechanism-of-action studies.
Caption: Inhibition of the NF-κB signaling pathway by cassane-type diterpenes.
Caption: ROS/AMPK/mTORC1 pathway in phanginin H-induced autophagy.
Experimental Protocols
1. Nitric Oxide (NO) Production Inhibition Assay
This assay is widely used to screen for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The medium is then replaced with fresh medium containing various concentrations of the test compounds.
-
After 1 hour of pre-incubation, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Briefly, 100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value is determined from the dose-response curve.
-
2. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Culture: Cancer cell lines (e.g., A549, HT29, PANC-1) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.
-
The medium containing MTT is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
-
3. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
-
Microorganism Preparation: Bacterial strains are grown in appropriate broth (e.g., Mueller-Hinton broth) to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Assay Procedure (Broth Microdilution Method):
-
Serial two-fold dilutions of the test compounds are prepared in the broth in a 96-well microtiter plate.
-
Each well is then inoculated with the prepared bacterial suspension.
-
Positive (broth with bacteria) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
This guide provides a comprehensive, though not exhaustive, overview of the significant biological activities of cassane-type diterpenes. The presented data and methodologies offer a valuable resource for researchers and professionals in the field of natural product chemistry and drug discovery, paving the way for further exploration and development of these promising compounds into novel therapeutic agents.
References
- 1. A review on cassane and norcassane diterpenes and their pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on cassane and norcassane diterpenes and their pharmacological studies: AI Summary, Post-Publication Reviews & Author Contact - Peeref [peeref.com]
- 3. researchgate.net [researchgate.net]
- 4. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cassane-type diterpenes from roots of Pterolobium macropterum and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Cassane diterpenoids from the seeds of Caesalpinia bonduc and their nitric oxide production and α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diversified cassane family diterpenoids from the leaves of Caesalpinia minax exerting anti-neuroinflammatory activity through suppressing MAPK and NF-κB pathways in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cassane-type diterpenoids from Caesalpinia echinata (Leguminosae) and their NF-κB signaling inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-pancreatic cancer activity of cassane diterpenoids isolated from the seeds of Caesalpinia sappan mediated by autophagy activation via ROS/AMPK/mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Semisynthesis and Evaluation of Anti-Inflammatory Activity of the Cassane-Type Diterpenoid Taepeenin F and of Some Synthetic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Casbane Diterpene as a Promising Natural Antimicrobial Agent against Biofilm-Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibacterial Activity of Two New Cassane Diterpenoids from Caesaplinia pulcherrima against Bacillus cereus by Damage to Cell Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
In Silico Prediction of Norcaesalpinin E Bioactivities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of a hypothetical in silico workflow to predict the bioactivities of Norcaesalpinin E, a cassane-type diterpene isolated from Caesalpinia crista. This document outlines detailed experimental protocols for computational analyses, presents data in a structured format, and visualizes key workflows and biological pathways.
Introduction
This compound is a natural product belonging to the cassane-type diterpenoid class of compounds, which are predominantly found in the Caesalpinia genus.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anticancer, and antimalarial properties.[1][3][4] The in silico approach to predicting the bioactivities of natural products offers a rapid and cost-effective means to identify potential therapeutic applications and mechanisms of action before embarking on extensive laboratory-based studies.
This guide details a systematic in silico investigation of this compound, encompassing pharmacokinetics and toxicity prediction (ADMET), molecular docking to identify potential protein targets, and the elucidation of associated signaling pathways.
Experimental Protocols: A Hypothetical In Silico Workflow
This section outlines the detailed methodologies for a comprehensive in silico analysis of this compound.
Ligand and Target Preparation
2.1.1. Ligand Preparation: this compound
-
Structure Retrieval: The 2D structure of this compound will be obtained from the PubChem database or drawn using chemical drawing software such as ChemDraw. The structure will be saved in a 3D SDF format.
-
3D Conformation Generation: The 3D structure of this compound will be generated and optimized using molecular modeling software like Avogadro or the RDKit library in Python. Energy minimization will be performed using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
File Format Conversion: The optimized 3D structure will be saved in PDBQT format, which includes atomic coordinates, partial charges, and atom types necessary for molecular docking simulations.
2.1.2. Target Protein Selection and Preparation
Based on published literature on the bioactivities of cassane-type diterpenes, the following protein targets are selected for this hypothetical study:[5][6]
-
Phosphodiesterase-4 (PDE4): A key enzyme in the inflammatory response.
-
Nuclear Factor-kappa B (NF-κB) p50/p65 heterodimer: A crucial transcription factor in inflammation and cancer.
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme involved in the inflammatory cascade.
The crystal structures of these proteins will be retrieved from the Protein Data Bank (PDB). The preparation of these target proteins for docking will involve:
-
Removal of Water and Ligands: All non-essential water molecules and co-crystallized ligands will be removed from the PDB file.
-
Addition of Polar Hydrogens: Polar hydrogen atoms will be added to the protein structure.
-
Charge Assignment: Gasteiger charges will be computed for all atoms in the protein.
-
Grid Box Definition: A grid box will be defined around the active site of each protein to specify the search space for the docking simulation. The dimensions and center of the grid box will be determined based on the location of the co-crystallized ligand or by using a blind docking approach followed by a more focused docking.
-
File Format Conversion: The prepared protein structures will be saved in the PDBQT format.
ADMET Prediction
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound will be predicted using online web servers such as SwissADME and pkCSM. These tools provide insights into the drug-likeness and potential pharmacokinetic profile of the compound. The following parameters will be assessed:
-
Physicochemical Properties: Molecular weight, logP, number of hydrogen bond donors and acceptors.
-
Lipophilicity: Predicted LogP values.
-
Water Solubility: Predicted solubility in water.
-
Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.
-
Drug-likeness: Evaluation based on Lipinski's rule of five and other drug-likeness filters.
-
Toxicity: Prediction of potential toxicities such as hepatotoxicity and mutagenicity.
Molecular Docking
Molecular docking simulations will be performed to predict the binding affinity and interaction patterns of this compound with the selected protein targets. AutoDock Vina will be used for this purpose.
-
Docking Execution: Docking will be performed using the prepared ligand and receptor files. The exhaustiveness parameter, which controls the thoroughness of the search, will be set to a high value to ensure a comprehensive exploration of the binding site.
-
Binding Affinity Analysis: The docking results will be analyzed to determine the binding affinity (in kcal/mol) of this compound to each target protein. A more negative binding energy indicates a stronger predicted interaction.
-
Interaction Visualization: The docked poses will be visualized using PyMOL or Discovery Studio to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the active site of the target proteins.
Data Presentation
The quantitative data from the in silico analyses are summarized in the following tables.
Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | Hypothetical Value | Within acceptable range for oral bioavailability. |
| LogP | Hypothetical Value | Indicates good lipophilicity for membrane permeability. |
| H-bond Donors | Hypothetical Value | Compliant with Lipinski's rule of five. |
| H-bond Acceptors | Hypothetical Value | Compliant with Lipinski's rule of five. |
| Pharmacokinetics | ||
| GI Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier. |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Yes (0 violations) | Good oral bioavailability is predicted. |
| Toxicity | ||
| Hepatotoxicity | Low | Low risk of liver damage. |
| AMES Mutagenicity | Non-mutagen | Unlikely to be carcinogenic. |
Molecular Docking Results of this compound with Target Proteins
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |
| Phosphodiesterase-4 (PDE4) | e.g., 1XMY | -9.5 | Gln443, Asn395, His234 |
| NF-κB (p50/p65) | e.g., 1VKX | -8.7 | Arg57, Lys147, Glu65 |
| Inducible Nitric Oxide Synthase (iNOS) | e.g., 1NSI | -8.2 | Trp366, Tyr341, Arg260 |
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway potentially modulated by this compound.
Caption: In Silico Workflow for this compound Bioactivity Prediction.
Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.
Discussion
The hypothetical in silico analysis of this compound suggests a promising profile as a potential therapeutic agent. The predicted ADMET properties indicate good drug-likeness and a favorable safety profile, making it a viable candidate for further development.
The molecular docking studies predict strong binding affinities of this compound to key proteins involved in inflammation. The predicted interactions with PDE4, NF-κB, and iNOS provide a molecular basis for the potential anti-inflammatory activity of this compound. The inhibition of the NF-κB signaling pathway, as visualized, is a plausible mechanism of action, consistent with the bioactivities of other cassane-type diterpenes.
Conclusion
This in-depth technical guide outlines a comprehensive in silico workflow for predicting the bioactivities of this compound. The hypothetical results suggest that this compound possesses significant anti-inflammatory potential with a favorable pharmacokinetic profile. These computational predictions provide a strong rationale for further experimental validation through in vitro and in vivo studies to confirm its therapeutic efficacy. The methodologies and visualizations presented herein serve as a valuable resource for researchers and drug development professionals working on the discovery and characterization of novel bioactive compounds from natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalscitechocean.com [globalscitechocean.com]
- 5. New cassane-type diterpenoids from kernels of Caesalpinia bonduc (Linn.) Roxb. and their inhibitory activities on phosphodiesterase (PDE) and nuclear factor-kappa B (NF-κB) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Cassane-Type Diterpenoids from the Seed Kernels of Caesalpinia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Norcaesalpinin E: A Methodological Overview of a Structurally Related Cassane Diterpenoid
A published total synthesis for Norcaesalpinin E has not been reported in the scientific literature to date. Research has primarily focused on its isolation from natural sources, such as Caesalpinia species, and the characterization of its biological activities, including its potent anti-malarial properties.
To provide a comprehensive overview of the synthetic strategies employed for this class of molecules, this document details the enantioselective total synthesis of a structurally related cassane furanoditerpenoid, (+)-1-deacetylcaesalmin C . This synthesis, reported by Glatz et al., showcases a robust methodology for constructing the complex architecture characteristic of this compound and its congeners. The presented protocols and data are adapted from this published work and serve as a representative example for researchers in natural product synthesis and drug development.
Synthetic Strategy Overview
The enantioselective total synthesis of (+)-1-deacetylcaesalmin C hinges on a convergent strategy. The key features include an exo-selective intramolecular Diels-Alder reaction to construct the core ring system and a subsequent chemoselective reduction. This approach provides a versatile intermediate that allows for the stereoselective installation of oxidative functionalities to access a range of cassane furanoditerpenoids.
Caption: Overall synthetic strategy for (+)-1-deacetylcaesalmin C.
Key Experimental Protocols
The following protocols describe the key transformations in the synthesis of (+)-1-deacetylcaesalmin C.
Intramolecular Diels-Alder Cycloaddition
This crucial step establishes the core polycyclic framework of the molecule. A furanoquinone monoketal precursor undergoes an exo-selective intramolecular Diels-Alder reaction upon heating to yield the pentacyclic furfuryl ketal.
Protocol:
-
A solution of the furanoquinone monoketal in toluene (0.01 M) is prepared in a sealed tube.
-
The solution is degassed with argon for 15 minutes.
-
The sealed tube is heated to 180 °C for 24 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Chemoselective Reduction of the Pentacyclic Intermediate
The resulting pentacyclic furfuryl ketal undergoes a chemoselective reduction to furnish a key intermediate, which is pivotal for the synthesis of various cassane furanoditerpenoids.
Protocol:
-
To a solution of the pentacyclic furfuryl ketal in a mixture of CH₂Cl₂ and H₂O at 0 °C, di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added.
-
The reaction is stirred for 30 minutes, after which sodium borohydride (NaBH₄) is added portionwise.
-
The reaction is stirred for an additional 2 hours at 0 °C.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The residue is purified by flash column chromatography.
Stereoselective Oxidations and Final Steps
The keystone intermediate is then subjected to a series of stereoselective oxidations and further functional group manipulations to yield the final natural product, (+)-1-deacetylcaesalmin C.
Protocol (Illustrative Final Step - Hydrolysis):
-
The protected intermediate is dissolved in a mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid (HCl).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is neutralized with saturated aqueous NaHCO₃.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The final product is purified by preparative thin-layer chromatography (TLC).
Quantitative Data Summary
The following table summarizes the yields for the key steps in the total synthesis of (+)-1-deacetylcaesalmin C.
| Step Number | Transformation | Product | Yield (%) |
| 1 | Intramolecular Diels-Alder Cycloaddition | Pentacyclic Furfuryl Ketal | 75 |
| 2 | Chemoselective Reduction | Keystone Intermediate | 82 |
| 3-n | Subsequent Oxidations and Deprotections | (+)-1-deacetylcaesalmin C | Variable |
Logical Workflow of the Synthesis
The synthesis follows a logical progression from a relatively simple starting material to the complex natural product.
Caption: Logical workflow of the total synthesis.
Application Notes for Researchers
-
Versatility of the Keystone Intermediate: The synthesized keystone intermediate is of significant value as it can potentially serve as a branching point for the synthesis of other cassane diterpenoids, including analogues of this compound.
-
Intramolecular Diels-Alder Reaction: The exo-selectivity of the intramolecular Diels-Alder reaction is a critical factor in establishing the desired stereochemistry of the core structure. Optimization of reaction conditions, such as temperature and solvent, may be necessary for different substrates.
-
Stereocontrol in Oxidations: The late-stage oxidations require careful selection of reagents and conditions to achieve the desired stereochemical outcome. Researchers should consider a variety of modern oxidation methods to optimize these transformations.
-
Analog Synthesis for SAR Studies: This synthetic route is amenable to the preparation of analogues for structure-activity relationship (SAR) studies. Modifications to the starting materials can be carried out to introduce diversity into the final products, which can then be screened for enhanced biological activity. This is particularly relevant for developing more potent anti-malarial agents based on the this compound scaffold.
Application Notes and Protocols for the Extraction of Norcaesalpinin E from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norcaesalpinin E, a cassane-type diterpenoid, has demonstrated significant biological activity, notably potent antimalarial effects.[1][2][3] Found in plants of the Caesalpinia genus, particularly Caesalpinia crista (also known as Caesalpinia bonduc or Caesalpinia bonducella), this compound is of considerable interest for drug discovery and development.[1][2][3][4][5] These application notes provide detailed protocols for the extraction, isolation, and purification of this compound from plant material, based on established methodologies for related compounds.
Data Presentation
While specific quantitative data for this compound extraction is not extensively published, the following table summarizes typical yields and conditions for the extraction of related diterpenoids from Caesalpinia species, which can serve as a benchmark for optimizing this compound isolation.
| Plant Material | Extraction Solvent | Extraction Method | Typical Yield of Crude Extract | Key Diterpenoids Isolated | Reference |
| Caesalpinia crista Seeds | Methanol | Maceration / Soxhlet | Not Specified | Cassane- and Norcassane-type diterpenes | [4][5] |
| Caesalpinia crista Seeds | Dichloromethane | Not Specified | Not Specified | Cassane- and Norcassane-type diterpenes | [1] |
| Caesalpinia crista Seed Kernels | Methanol | Not Specified | Not Specified | Caesalpinins, Norcaesalpinins | [5] |
| Caesalpinia crista Leaves | Not Specified | Not Specified | Not Specified | Neocaesalpins H and I | [6] |
Experimental Protocols
The following protocols describe a general procedure for the extraction and isolation of this compound from the seeds of Caesalpinia crista. The process involves initial solvent extraction followed by chromatographic purification.
Protocol 1: Extraction of Crude Diterpenoid Mixture
This protocol outlines the initial extraction of a crude mixture containing diterpenoids from the plant material.
1. Plant Material Preparation:
- Collect mature seeds of Caesalpinia crista.
- Air-dry the seeds in a well-ventilated area, protected from direct sunlight, until they are brittle.
- Grind the dried seeds into a coarse powder using a mechanical grinder.
2. Solvent Extraction:
- Maceration:
- Soak the powdered plant material in methanol (or ethanol) in a large container at a 1:5 ratio (w/v).
- Allow the mixture to stand for 48-72 hours at room temperature with occasional stirring.
- Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
- Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.
- Combine the filtrates.
- Soxhlet Extraction (Alternative):
- Place the powdered plant material in a thimble and extract with methanol (or ethanol) in a Soxhlet apparatus for 24-48 hours.
3. Concentration of the Crude Extract:
- Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C.
- The resulting dark, viscous residue is the crude extract containing a mixture of phytochemicals, including this compound.
Protocol 2: Isolation and Purification of this compound
This protocol details the chromatographic separation of the crude extract to isolate this compound.
1. Fractionation of the Crude Extract:
- Dissolve the crude extract in a minimal amount of methanol.
- Subject the dissolved extract to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This will separate compounds based on their polarity. This compound, being a diterpenoid, is expected to partition into the moderately polar fractions (e.g., chloroform and ethyl acetate).
2. Column Chromatography:
- Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like n-hexane to create a slurry.
- Load the dried, promising fraction (e.g., the chloroform or ethyl acetate fraction) onto the top of the silica gel column.
- Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
- Collect the eluate in fractions of equal volume.
3. Thin-Layer Chromatography (TLC) Monitoring:
- Monitor the collected fractions using Thin-Layer Chromatography (TLC) on silica gel plates.
- Develop the TLC plates in an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate).
- Visualize the spots under UV light or by spraying with a suitable reagent (e.g., ceric sulfate solution followed by heating).
- Combine the fractions that show a similar TLC profile, particularly those containing spots with an Rf value corresponding to that of a this compound standard, if available.
4. Further Purification (if necessary):
- Subject the combined fractions containing the compound of interest to further chromatographic purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to achieve high purity.
- For HPLC, a reverse-phase C18 column with a gradient of water and acetonitrile or methanol is a common choice for separating diterpenoids.
5. Structure Elucidation:
- Confirm the identity and structure of the isolated pure compound as this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
Mandatory Visualizations
Caption: Workflow for the extraction and isolation of this compound.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. globalscitechocean.com [globalscitechocean.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrpc.com [ijrpc.com]
- 6. The isolation and structure elucidation of new cassane diterpene-acids from Caesalpinia crista L. (Fabaceae), and review on the nomenclature of some Caesalpinia species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of Norcaesalpinin E
Introduction
Norcaesalpinin E, a member of the cassane diterpenoid family, is a natural compound isolated from plants of the Caesalpinia genus. These compounds have garnered significant interest from researchers due to their diverse biological activities. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal medicines, and pharmacological research. This document provides detailed application notes and protocols for the quantitative analysis of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies.
Section 1: Analytical Methodologies
The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a suitable detector, such as a Diode Array Detector (DAD) or Ultraviolet (UV) detector, is a robust and widely available technique for the quantification of cassane diterpenoids.[1][2]
Principle: The method involves separating this compound from other components in a sample mixture by passing it through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed with known concentrations of a this compound reference standard.
General Protocol: While a specific validated method for this compound is not widely published, a general HPLC method for related cassane diterpenoids can be adapted and optimized.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.[3][4] This technique combines the separation power of HPLC with the sensitive and specific detection capabilities of tandem mass spectrometry.
Principle: After chromatographic separation, the analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem MS, a specific parent ion is selected, fragmented, and a specific daughter ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces matrix interference.[3][4]
Section 2: Experimental Protocols
The following protocols are provided as a starting point for the development and validation of an analytical method for this compound. Optimization of these parameters is essential for achieving desired performance characteristics.
Protocol 1: HPLC-UV/DAD Method for Quantification of this compound
Objective: To quantify this compound in plant extracts.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or acetic acid
-
Syringe filters (0.22 µm or 0.45 µm)
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD or UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
|---|---|
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-30 min, 20-80% B; 30-35 min, 80-100% B; 35-40 min, 100% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV scan of this compound (typically 220-280 nm) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of working standard solutions by serial dilution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (Plant Extract):
-
Accurately weigh 1 g of powdered plant material.
-
Extract with 20 mL of methanol by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
Analysis: Inject the standard solutions and sample preparations into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration using the calibration curve.
Protocol 2: LC-MS/MS Method for Quantification of this compound in Biological Samples
Objective: To quantify this compound in plasma or urine for pharmacokinetic studies.
Materials:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another cassane diterpenoid not present in the sample)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/UHPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm) for faster analysis.
LC Conditions (Starting Point):
| Parameter | Condition |
|---|---|
| Column | UPLC C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min, 10-90% B; 5-6 min, 90% B; 6-7 min, 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Conditions (To be Optimized):
| Parameter | Condition |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusing this compound standard. Parent ion [M+H]+ and characteristic fragment ions will be selected. |
| Collision Energy (CE) | To be optimized for each transition. |
| Declustering Potential (DP) | To be optimized. |
Procedure:
-
Standard and QC Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and a fixed amount of IS into the blank biological matrix (plasma, urine).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the IS.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis: Inject the prepared samples into the LC-MS/MS system.
-
Quantification: The peak area ratio of this compound to the IS is used for quantification against the calibration curve.
Section 3: Method Validation
Any developed analytical method must be validated to ensure its reliability for the intended application. Key validation parameters, as per ICH guidelines, are summarized below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with precision, accuracy, and linearity. | Defined by the linear range. |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Recovery within 85-115% (for bioanalysis, ±15% of nominal, ±20% at LLOQ). |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; precision and accuracy within acceptance criteria. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Section 4: Data Presentation
Quantitative data should be summarized in clear and well-structured tables.
Table 1: Example Calibration Curve Data for this compound by HPLC
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,525,000 |
| Linearity | y = 15230x + 120 |
| r² | 0.9998 |
Table 2: Example Accuracy and Precision Data for this compound QC Samples (LC-MS/MS)
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL, n=5) | Accuracy (%) | Precision (RSD, %) |
| LLOQ | 1 | 0.95 | 95.0 | 8.2 |
| Low QC | 3 | 2.91 | 97.0 | 6.5 |
| Mid QC | 30 | 31.2 | 104.0 | 4.1 |
| High QC | 80 | 78.9 | 98.6 | 3.5 |
Section 5: Visualizations
Experimental Workflow Diagram
Caption: General workflow for the quantification of this compound.
Method Validation Logic Diagram
Caption: Key parameters for analytical method validation.
References
- 1. Simultaneous identification and analysis of cassane diterpenoids in Caesalpinia minax Hance by high-performance liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antimalarial Assay of Norcaesalpin E
These application notes provide a detailed protocol for determining the in vitro antimalarial activity of Norcaesalpin E against Plasmodium falciparum. The methodology is based on widely used and validated assays for antimalarial drug screening.
Introduction
Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant strains of Plasmodium falciparum. This necessitates the discovery and development of new antimalarial agents. Norcaesalpin E, a cassane-type furanoditerpenoid, represents a class of natural products with potential antimalarial properties. A related compound, Norcaesalpin D, has demonstrated antiplasmodial activity against both drug-sensitive and drug-resistant P. falciparum strains.[1][2] This document outlines a robust protocol for evaluating the efficacy of Norcaesalpin E in vitro.
Data Presentation
While specific quantitative data for Norcaesalpin E is not yet publicly available, the following table summarizes the reported 50% inhibitory concentrations (IC₅₀) for the structurally related compound, Norcaesalpin D, against various P. falciparum strains. This data provides a preliminary indication of the potential activity of this compound class.
| Compound | P. falciparum Strain | IC₅₀ (µg/mL) | IC₅₀ (µM) | Resistance Profile |
| Norcaesalpin D | 3D7 | 0.98 | 2.20 | Chloroquine-sensitive |
| Norcaesalpin D | Dd2 | 1.85 | 4.16 | Chloroquine-resistant |
| Norcaesalpin D | IPC 4912-Mondolkiri | 2.13 | - | Artemisinin-resistant |
Data sourced from Nondo et al., 2017.[1][2][3]
Experimental Protocols
This section details two standard and widely accepted protocols for assessing the in vitro antimalarial activity of compounds: the Parasite Lactate Dehydrogenase (pLDH) assay and the SYBR Green I-based fluorescence assay.
General Parasite Culture
-
Parasite Strains: Both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum should be used to assess the spectrum of activity.[4]
-
Culture Medium: Parasites are cultured in RPMI-1640 medium supplemented with 25 mM HEPES, 0.23% sodium bicarbonate, 10% human serum, and 10 mg/mL gentamicin. The medium is adjusted to a pH of 7.3-7.4.[4][5]
-
Culture Conditions: Asexual blood-stage parasites are maintained at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂) at a 3-5% hematocrit.[4] Cultures are synchronized, typically to the ring stage, using methods like 5% D-sorbitol treatment.[5]
Parasite Lactate Dehydrogenase (pLDH) Assay Protocol
This assay measures the activity of parasite-specific lactate dehydrogenase, which serves as a biomarker for viable parasites.
-
Preparation of Compound Plates:
-
Norcaesalpin E is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of Norcaesalpin E are prepared in culture medium in a 96-well microtiter plate. A typical concentration range to test would be from 100 µg/mL to less than 1 µg/mL.
-
Control wells containing culture medium with and without the solvent are included.
-
-
Assay Procedure:
-
Synchronized ring-stage parasites are diluted to a parasitemia of 1-2% with a 2% hematocrit.
-
100 µL of the parasite suspension is added to each well of the compound plate.
-
The plate is incubated for 72 hours under the standard culture conditions.[2]
-
Following incubation, the plate is frozen at -20°C to lyse the red blood cells.
-
-
pLDH Activity Measurement:
-
20 µL of the hemolyzed parasite suspension is transferred to a new 96-well plate.
-
100 µL of a reaction mixture containing Malstat reagent, NBT, and PES is added to each well.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is read at 650 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of parasite growth inhibition for each concentration of Norcaesalpin E compared to the drug-free control.
-
The IC₅₀ value is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
SYBR Green I-Based Fluorescence Assay Protocol
This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.
-
Preparation of Compound Plates: This step is identical to the pLDH assay.
-
Assay Procedure:
-
Synchronized ring-stage parasites are diluted to a parasitemia of 0.5-1% with a 2% hematocrit.
-
100 µL of the parasite suspension is added to each well of the compound plate.
-
The plate is incubated for 72 hours under standard culture conditions.
-
-
Fluorescence Measurement:
-
100 µL of lysis buffer containing SYBR Green I is added to each well.
-
The plate is incubated in the dark at room temperature for 1-2 hours.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the amount of parasite DNA.
-
The percentage of parasite growth inhibition is calculated for each concentration of Norcaesalpin E relative to the drug-free control.
-
The IC₅₀ value is determined using a sigmoidal dose-response curve as described for the pLDH assay.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the in vitro antimalarial assay.
Caption: Workflow for in vitro antimalarial drug screening.
Caption: Postulated mechanism of antimalarial action.
References
- 1. Anti-plasmodial activity of Norcaesalpin D and extracts of four medicinal plants used traditionally for treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mmv.org [mmv.org]
- 5. oldweb.dibru.ac.in [oldweb.dibru.ac.in]
Norcaesalpinin E: Application Notes and Protocols for Inhibiting Pro-inflammatory Cytokines
Disclaimer: Direct research specifically detailing the effects of Norcaesalpinin E on pro-inflammatory cytokines is limited in publicly available literature. The following application notes and protocols are based on studies of extracts from the Caesalpinia genus and closely related compounds, which have demonstrated significant anti-inflammatory properties. These methodologies provide a framework for investigating the potential of this compound as an inhibitor of pro-inflammatory cytokines.
Application Notes
This compound belongs to a class of compounds isolated from plants of the Caesalpinia genus, which have been traditionally used for their medicinal properties, including anti-inflammatory effects. Research on extracts and other purified compounds from Caesalpinia sappan and related species has demonstrated a consistent ability to suppress the production of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The primary mechanism of action appears to be the modulation of critical inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[1][2][3][4]
The inhibition of these cytokines and pathways suggests that this compound could be a valuable research tool and a potential therapeutic candidate for inflammatory conditions. The provided protocols are designed to enable researchers to investigate and quantify the anti-inflammatory effects of this compound in vitro.
Quantitative Data Summary
The following table summarizes quantitative data on the inhibition of pro-inflammatory mediators by extracts and compounds isolated from the Caesalpinia genus. This data can serve as a reference for designing experiments with this compound.
| Compound/Extract | Cell Line | Inducer | Mediator Inhibited | IC50 / % Inhibition | Reference |
| Caesalpinia sappan Ethanolic Extract (CSE) | THP-1 Macrophages | LPS (10 ng/mL) | IL-1β mRNA | Significant inhibition at 5 µg/mL | [1] |
| Caesalpinia sappan Ethanolic Extract (CSE) | THP-1 Macrophages | LPS (10 ng/mL) | TNF-α mRNA | Down-regulated to control levels at 5 µg/mL | [1] |
| Caesalpinia sappan Ethanolic Extract (CSE) | Primary Human Chondrocytes | IL-1β (10 ng/mL) | TNF-α Production | Reduced from 19.1 pg/mL to 5.4 pg/mL at 5 µg/mL | [1] |
| Brazilin | RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | Significant inhibition | [5] |
| Sappanone A | RAW 264.7 Macrophages | LPS | Pro-inflammatory mediators | Significant downregulation | [5] |
| Protosappanin A | BV2 Microglial Cells | LPS | TNF-α, IL-1β | Strong inhibition | [5] |
Signaling Pathways
NF-κB Signaling Pathway Inhibition
Inflammatory stimuli, such as lipopolysaccharide (LPS) or IL-1β, activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB (p65/p50) dimer. The active NF-κB dimer translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and COX-2, leading to their transcription. Compounds from Caesalpinia have been shown to inhibit this pathway, likely by preventing the degradation of IκBα.[1]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Nrf2/HO-1 Signaling Pathway Activation
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon stimulation by antioxidant compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, such as heme oxygenase-1 (HO-1), leading to their expression. HO-1 has anti-inflammatory properties. Extracts from Caesalpinia sappan have been shown to upregulate this pathway, contributing to their anti-inflammatory effects.[2][3][4]
Caption: Activation of the Nrf2/HO-1 signaling pathway by this compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production in Macrophages
This protocol details the steps to assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in a macrophage cell line, such as RAW 264.7 or THP-1, stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 or THP-1 cells
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., trypan blue)
-
96-well and 6-well cell culture plates
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin)
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 or THP-1 cells in supplemented medium at 37°C in a humidified atmosphere of 5% CO2.
-
For THP-1 cells, differentiate into macrophages by treating with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Harvest cells and perform a cell count.
-
Seed cells in 96-well plates (for ELISA) at a density of 5 x 10^4 cells/well or in 6-well plates (for qPCR) at a density of 1 x 10^6 cells/well. Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Incubate for 1-2 hours.
-
-
Stimulation:
-
Add LPS to each well to a final concentration of 1 µg/mL (or an optimized concentration). Include a vehicle control (DMSO) and a negative control (no LPS).
-
Incubate the cells for an appropriate time:
-
For qPCR analysis of cytokine mRNA: 4-6 hours.
-
For ELISA analysis of secreted cytokines: 18-24 hours.
-
-
-
Sample Collection:
-
For ELISA: Centrifuge the 96-well plates and collect the supernatant. Store at -80°C until analysis.
-
For qPCR: Wash the cells in the 6-well plates with PBS and then lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.
-
-
Analysis:
-
ELISA: Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the culture supernatants according to the manufacturer's instructions for the respective ELISA kits.
-
qPCR:
-
Extract total RNA from the cell lysates using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform real-time quantitative PCR (qPCR) using specific primers for the target cytokines and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
-
Experimental Workflow
References
- 1. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caesalpinia sappan Linn. Ameliorates Allergic Nasal Inflammation by Upregulating the Keap1/Nrf2/HO-1 Pathway in an Allergic Rhinitis Mouse Model and Nasal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of Norcaesalpinin E in Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Norcaesalpinin E, a norcassane-type diterpenoid isolated from plants of the Caesalpinia genus, presents a promising scaffold for the development of novel anti-arthritic therapeutics. While direct studies on this compound for arthritis are emerging, a growing body of evidence on structurally related cassane and norcassane diterpenoids suggests significant anti-inflammatory properties. These compounds have been shown to modulate key inflammatory pathways implicated in the pathogenesis of arthritis, such as rheumatoid arthritis and osteoarthritis. This document provides detailed application notes on the potential mechanism of action of this compound and comprehensive protocols for its investigation as an anti-arthritic agent.
The proposed therapeutic benefit of this compound in arthritis lies in its potential to suppress the production of pro-inflammatory mediators. The inflammatory cascade in arthritic joints is largely driven by cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as inflammatory molecules such as nitric oxide (NO) and prostaglandins (PGE2). Overproduction of these molecules by immune cells (e.g., macrophages) and chondrocytes contributes to cartilage degradation, synovial inflammation, and bone erosion. Structurally similar compounds to this compound have demonstrated the ability to inhibit the production of NO and pro-inflammatory cytokines in in vitro models of inflammation.[1][2][3]
The primary mechanism of action for many anti-inflammatory natural products involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, NF-κB is activated, leading to the transcription of genes encoding for pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, thereby reducing the expression of these key inflammatory mediators.
Data Presentation
The following table summarizes the anti-inflammatory activity of various cassane and norcassane-type diterpenoids, providing a reference for the potential potency of this compound.
| Compound | Source | Bioassay | IC50 (µM) | Reference |
| Caesalpinin N | Caesalpinia crista | Anti-malarial (in vitro) | 0.12 | [4] |
| Norcaesalpinin B | Caesalpinia crista | Anti-malarial (in vitro) | 0.26 | [4] |
| This compound | Caesalpinia crista | Anti-malarial (in vitro) | 0.090 | [4] |
| Norcaesalpinin F | Caesalpinia crista | Anti-malarial (in vitro) | 0.14 | [4] |
| Pulcherrin Q | Caesalpinia pulcherrima | NO Inhibition (LPS-induced RAW 264.7) | 2.9 | [5] |
| Caesalpin A | Caesalpinia crista | Cytotoxicity (HepG-2) | 4.7 | [5] |
| Caesalpin A | Caesalpinia crista | Cytotoxicity (MCF-7) | 2.1 | [5] |
| 16-norcaesalpinin C | Caesalpinia crista | Anti-malarial (in vitro) | 5.0 | [5] |
| Compound 1 | Caesalpinia sinensis | NO Inhibition (LPS-induced RAW 264.7) | Inhibition rate 67.3% at 10 µM | [1] |
| Compound 4 | Caesalpinia sinensis | NO Inhibition (LPS-induced RAW 264.7) | 8.2 | [2] |
| Compound 5 | Caesalpinia sinensis | NO Inhibition (LPS-induced RAW 264.7) | 11.2 | [2] |
| Compound 6 | Caesalpinia sinensis | NO Inhibition (LPS-induced RAW 264.7) | 9.5 | [2] |
| Cassane Diterpenoid 1 | Caesalpinia pulcherrima | NO Inhibition (LPS-induced RAW 264.7) | 6.04 ± 0.34 | [3] |
| Cassane Diterpenoid 2 | Caesalpinia pulcherrima | NO Inhibition (LPS-induced RAW 264.7) | 7.51 ± 0.52 | [3] |
| Cassane Diterpenoid 3 | Caesalpinia pulcherrima | NO Inhibition (LPS-induced RAW 264.7) | 8.92 ± 0.65 | [3] |
| Cassane Diterpenoid 4 | Caesalpinia pulcherrima | NO Inhibition (LPS-induced RAW 264.7) | 7.83 ± 0.47 | [3] |
| Cassane Diterpenoid 5 | Caesalpinia pulcherrima | NO Inhibition (LPS-induced RAW 264.7) | 6.88 ± 0.29 | [3] |
| Cassane Diterpenoid 6 | Caesalpinia pulcherrima | NO Inhibition (LPS-induced RAW 264.7) | 7.15 ± 0.38 | [3] |
Mandatory Visualizations
Experimental Protocols
Cell Culture
-
RAW 264.7 Macrophages:
-
Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture every 2-3 days when cells reach 80-90% confluency.
-
-
Human Chondrocytes (Primary or Cell Line e.g., C28/I2):
-
Culture in DMEM/F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain at 37°C in a humidified atmosphere of 5% CO2.
-
For primary cells, enzymatic digestion of cartilage tissue is required for isolation.
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the non-toxic concentrations of this compound.
-
Procedure:
-
Seed RAW 264.7 cells or chondrocytes in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Objective: To quantify the inhibitory effect of this compound on NO production.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the nitrite concentration.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Objective: To measure the effect of this compound on the secretion of TNF-α, IL-6, and IL-1β.
-
Procedure:
-
Seed RAW 264.7 cells or chondrocytes in a 24-well plate and grow to confluency.
-
Pre-treat with this compound for 1 hour.
-
Stimulate with LPS (for macrophages) or IL-1β (for chondrocytes) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis for NF-κB Signaling Pathway
-
Objective: To investigate the effect of this compound on the activation of the NF-κB pathway.
-
Procedure:
-
Seed cells in a 6-well plate and grow to confluency.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS or IL-1β for a short duration (e.g., 15-60 minutes).
-
Lyse the cells and collect the total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total forms of IKK, IκBα, and p65. Also, probe for iNOS and COX-2. Use β-actin as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
References
- 1. New cassane- and norcassane-type diterpenoids from the seed kernels of Caesalpinia sinensis and their anti-inflammatory activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Semisynthesis and Evaluation of Anti-Inflammatory Activity of the Cassane-Type Diterpenoid Taepeenin F and of Some Synthetic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of Norcaesalpinin E Derivatives for Anti-Cancer Activity
Introduction
Natural products and their derivatives are a cornerstone of modern pharmacology, with a significant number of anti-cancer drugs originating from natural sources.[1][2][3] The genus Caesalpinia has been shown to produce a variety of bioactive compounds, including flavonoids and diterpenes, with demonstrated anti-inflammatory, anti-malarial, and anti-cancer properties.[4][5] Norcaesalpinin E, a compound from this genus, and its synthetic derivatives represent a promising library for the discovery of novel anti-cancer therapeutics. High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of such compounds to identify "hits" that modulate specific biological targets or cellular phenotypes.[2][6][7] These application notes provide a framework for the high-throughput screening of this compound derivatives to identify and characterize potential anti-cancer drug candidates.
Principle of the Assays
The screening strategy employs a multi-tiered approach, beginning with a primary high-throughput screen to assess the cytotoxic effects of this compound derivatives on a cancer cell line. This is followed by secondary assays to confirm activity and elucidate the mechanism of action, such as apoptosis induction. Finally, target-based biochemical assays can be used to identify direct interactions with specific molecular targets, such as protein kinases, which are often dysregulated in cancer.[1][8] This tiered approach is designed to minimize false positives and negatives while efficiently identifying the most promising compounds for further development.
Experimental Protocols
1. Primary High-Throughput Screen: Cell Viability Assay
This protocol describes a cell-based assay to measure the effect of this compound derivatives on the viability of a selected cancer cell line (e.g., HeLa - human cervical adenocarcinoma, or RKO - human colon carcinoma).[9] A luminescence-based assay that quantifies ATP, an indicator of metabolically active cells, is used for its high sensitivity and suitability for HTS.[10]
Materials and Reagents:
-
HeLa or RKO cancer cell lines
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivative library dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well white, clear-bottom tissue culture plates
-
Automated liquid handling systems
-
Luminometer plate reader
Protocol:
-
Cell Seeding: Using an automated liquid handler, dispense 50 µL of cell suspension (e.g., 5,000 cells/well) into each well of a 384-well plate.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Addition: Add 50 nL of this compound derivatives from the compound library to the assay plates using a pintool or acoustic liquid handler, achieving a final concentration of 10 µM. Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 25 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
2. Secondary Screen: Caspase-3/7 Activity Assay for Apoptosis
This assay identifies compounds that induce apoptosis by measuring the activity of caspase-3 and -7, key executioner caspases.
Materials and Reagents:
-
Hit compounds from the primary screen
-
Cancer cell line used in the primary screen
-
Caspase-Glo® 3/7 Assay kit
-
384-well white, clear-bottom tissue culture plates
-
Automated liquid handling systems
-
Luminometer plate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1-4 of the primary screening protocol, using the identified "hit" compounds at various concentrations (e.g., a 5-point dose-response curve).
-
Assay Reagent Addition: Add 50 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Signal Development: Mix on an orbital shaker for 30 seconds and incubate at room temperature for 1 hour.
-
Data Acquisition: Measure the luminescence, which is proportional to the amount of caspase activity.
3. Target-Based Screen: Kinase Inhibition Assay
This biochemical assay determines if the active compounds directly inhibit a specific protein kinase implicated in the proliferation of the cancer cell line used.
Materials and Reagents:
-
Purified recombinant kinase (e.g., a specific cyclin-dependent kinase)
-
Kinase substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay kit
-
Hit compounds from secondary screens
-
384-well white plates
Protocol:
-
Kinase Reaction: In a 384-well plate, add the purified kinase, the hit compound at various concentrations, and the kinase substrate.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for 1 hour.
-
ATP Depletion and ADP Conversion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence. The signal intensity is proportional to the amount of ADP generated and thus, the kinase activity.
Data Presentation
Table 1: Hypothetical Results from Primary and Secondary Screens of this compound Derivatives
| Compound ID | Cell Viability (IC50, µM) | Caspase-3/7 Activation (EC50, µM) |
| NCE-001 | 5.2 | 7.8 |
| NCE-002 | > 50 | > 50 |
| NCE-003 | 12.7 | 15.1 |
| NCE-004 | 2.1 | 3.5 |
| NCE-005 | 8.9 | 10.2 |
Table 2: Hypothetical Kinase Inhibition Data for Lead Compounds
| Compound ID | Kinase A (IC50, µM) | Kinase B (IC50, µM) |
| NCE-001 | 0.8 | 15.6 |
| NCE-004 | 0.2 | > 50 |
| NCE-005 | 1.5 | 22.4 |
Visualizations
Caption: High-Throughput Screening Workflow for this compound Derivatives.
References
- 1. High-throughput screening of natural products for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Norcaesalpinin E and Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of Norcaesalpinin E and related furanocassane diterpenoid syntheses. The content is based on established synthetic strategies for structurally similar compounds, focusing on common challenges and optimization of key transformations.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for the core structure of this compound?
A1: A highly effective and convergent strategy involves an intramolecular Diels-Alder (IMDA) reaction to construct the polycyclic core. This is typically followed by a series of stereoselective reductions and oxidations to install the requisite functional groups. A key intermediate can often be synthesized that serves as a versatile platform for accessing a variety of Norcaesalpinin analogs.[1][2]
Q2: My intramolecular Diels-Alder (IMDA) reaction is giving low yields. What are the common causes?
A2: Low yields in the IMDA reaction for this class of compounds can stem from several factors:
-
Substrate Purity: The precursor diene must be of high purity, as impurities can inhibit the reaction or lead to side products.
-
Reaction Conditions: Temperature and reaction time are critical. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of the starting material or the product.
-
Solvent Choice: The choice of solvent can influence the transition state of the cycloaddition. High-boiling, non-polar solvents are often used to achieve the necessary temperatures.
-
Stereoselectivity: The desired exo or endo selectivity can be influenced by the substrate design, particularly the nature of the tether connecting the diene and dienophile. In some cases, the undesired diastereomer may be the major product.[1][3]
Q3: I am observing the formation of multiple side products during the reduction of the pentacyclic intermediate. How can I improve the chemoselectivity?
A3: The reduction of the pentacyclic furfuryl ketal intermediate requires careful selection of reagents to achieve high chemoselectivity. Issues often arise from the simultaneous reduction of other functional groups. To improve this:
-
Choice of Reducing Agent: Use a sterically hindered hydride source or a reagent known for its high chemoselectivity towards the target functional group.
-
Temperature Control: Running the reaction at low temperatures (e.g., -78 °C) can significantly enhance selectivity by minimizing over-reduction or side reactions.
-
Protecting Groups: Although less ideal for step economy, the use of protecting groups for other sensitive functionalities can be a viable strategy.
Q4: The final oxidation steps to install the hydroxyl groups are not proceeding as expected. What can I do?
A4: Stereoselective oxidations in the late stages of the synthesis can be challenging due to the complex, sterically hindered nature of the molecule.
-
Reagent Selection: The choice of oxidant is crucial. For hydroxylations, consider reagents like OsO₄ for dihydroxylation or various peroxy acids for epoxidation, followed by ring-opening.
-
Directing Groups: The presence of nearby functional groups can direct the stereochemical outcome of the oxidation. Analyze your substrate for potential directing groups and choose your conditions accordingly.
-
Catalyst System: For certain oxidations, the use of a specific catalyst system can improve both yield and stereoselectivity.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Solution |
| Low yield in the intramolecular Diels-Alder (IMDA) reaction. | Starting material decomposition at high temperatures. | Lower the reaction temperature and increase the reaction time. Consider using a sealed tube to maintain pressure. |
| Incorrect solvent choice. | Screen a variety of high-boiling, non-polar solvents (e.g., toluene, xylene, mesitylene). | |
| Formation of undesired stereoisomers. | Modify the tether connecting the diene and dienophile to favor the desired transition state. | |
| Incomplete conversion during the chemoselective reduction of the furfuryl ketal. | Insufficient reactivity of the reducing agent. | Increase the equivalents of the reducing agent or switch to a more powerful, yet still selective, reagent. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for the formation of side products. | |
| Poor stereoselectivity in the final oxidation steps. | Steric hindrance around the reaction center. | Use a less sterically demanding oxidizing agent. |
| Lack of a directing group. | Consider introducing a temporary directing group to guide the oxidant to the desired face of the molecule. | |
| Difficulty in purifying the final product. | Presence of closely related stereoisomers. | Employ high-performance liquid chromatography (HPLC) for separation. |
| Product instability on silica gel. | Use a different stationary phase for chromatography (e.g., alumina, C18) or minimize contact time with silica. |
Experimental Protocols
The following protocols are based on the successful enantioselective total synthesis of (+)-norcaesalpinin MC, a close analog of this compound.[1][2]
Key Synthetic Transformations: Yield Summary
| Step | Transformation | Yield (%) |
| 1 | Synthesis of Enantioenriched Allylic Alcohol | 59% (over 2 steps) |
| 2 | Suzuki Coupling | 81% |
| 3 | Ketalization | 91% |
| 4 | Intramolecular Diels-Alder Reaction | 56% |
| 5 | Chemoselective Reduction | 76% |
| 6 | Stereoselective Oxidation & Rearrangement | 49% |
| 7 | Final Functional Group Manipulations | 63% |
Protocol 1: Intramolecular Diels-Alder (IMDA) Cycloaddition
This protocol describes the formation of the core pentacyclic structure.
Reaction: A solution of the furan-tethered diene precursor (1.0 eq) in mesitylene (0.01 M) is heated to 180 °C in a sealed tube for 24 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Troubleshooting:
-
No reaction: Ensure the temperature is maintained at 180 °C. Check the purity of the starting material.
-
Low yield: Consider extending the reaction time to 36 or 48 hours. If decomposition is observed, lower the temperature to 160-170 °C and monitor the reaction by TLC or LC-MS.
Protocol 2: Chemoselective Reduction of the Pentacyclic Ketal
This protocol details the selective reduction of the furfuryl ketal.
Reaction: To a solution of the pentacyclic ketal (1.0 eq) in THF (0.02 M) at -78 °C is added a solution of a suitable reducing agent (e.g., a sterically hindered borohydride, 1.5 eq) dropwise. The reaction is stirred at -78 °C for 4 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by flash chromatography.
Troubleshooting:
-
Over-reduction: Ensure the temperature is strictly maintained at -78 °C. Reduce the equivalents of the reducing agent.
-
Incomplete reaction: Allow the reaction to stir for a longer period at -78 °C. If the reaction is still incomplete, consider allowing it to warm to -40 °C for a short period.
Visualizations
Synthetic Workflow for the Furanocassane Core
Caption: General synthetic workflow for Norcaesalpinin analogues.
Logic Diagram for Troubleshooting Low IMDA Yield
Caption: Troubleshooting flowchart for the IMDA reaction.
References
Technical Support Center: Isolation of Pure Norcaesalpinin E
Welcome to the technical support center for the isolation of pure Norcaesalpinin E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this cassane-type diterpene from Caesalpinia species.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am having difficulty obtaining a good yield of this compound from my plant extract. What are the potential reasons for this?
Low yields of this compound can be attributed to several factors, ranging from the starting plant material to the extraction and purification methods. This compound is a natural cassane-type diterpene found in the seed kernels of Caesalpinia crista.[1] The concentration of this compound can vary depending on the geographical location, harvesting time, and storage conditions of the plant material.
Troubleshooting Steps:
-
Plant Material: Ensure you are using the correct plant part, the seed kernels of Caesalpinia crista (synonymous with Caesalpinia bonduc). The phytochemical profile can differ significantly between different parts of the plant.[2]
-
Extraction Solvent: The choice of extraction solvent is critical. Ethanolic extracts of Caesalpinia bonduc seeds have been shown to contain a variety of diterpenoids.[3] A 70% ethanol solution is often a good starting point for extracting a broad range of phytochemicals, including terpenoids.[2]
-
Extraction Method: Maceration or reflux extraction are common methods. Ensure sufficient extraction time to allow for the complete leaching of the compound from the plant matrix.[4]
FAQ 2: My preliminary purification by column chromatography is not providing good separation of this compound from other compounds. How can I improve the resolution?
The crude extract of Caesalpinia bonduc is a complex mixture containing numerous structurally similar diterpenoids, which can co-elute during chromatographic separation.[3] This makes achieving high purity in a single step challenging.
Troubleshooting Steps:
-
Stationary Phase: Silica gel is a common choice for the initial column chromatography of terpenoids.[5] Consider using a smaller particle size for better resolution.
-
Mobile Phase Optimization: A systematic approach to optimizing the solvent system is crucial. Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or chloroform. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before scaling up to column chromatography.
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, will likely provide better separation than an isocratic elution.
Illustrative Data: Comparison of Elution Techniques
| Elution Technique | Purity of this compound Fraction (%) | Yield of this compound Fraction (mg) |
| Isocratic Elution | 45 | 150 |
| Step-Gradient Elution | 65 | 120 |
| Linear-Gradient Elution | 80 | 100 |
FAQ 3: After initial purification, I still have persistent impurities in my this compound sample. What advanced purification techniques can I use?
For challenging separations of structurally similar compounds, more advanced chromatographic techniques are often necessary.
Troubleshooting Steps:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for the final purification of natural products.[5] A reversed-phase C18 column is often a good choice for separating diterpenoids.
-
Method Development for Prep-HPLC:
-
Column: Start with a standard C18 column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile is typically used.
-
Detection: Use a UV detector to monitor the elution of compounds.
-
Experimental Protocols
General Protocol for the Isolation of this compound
This protocol provides a general workflow for the isolation of this compound from the seed kernels of Caesalpinia crista. Optimization may be required at each step.
1. Extraction: a. Air-dry the seed kernels of Caesalpinia crista at room temperature and grind them into a fine powder. b. Macerate the powdered seeds in 70% ethanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.[4] c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.
2. Preliminary Purification: Silica Gel Column Chromatography: a. Adsorb the crude extract onto a small amount of silica gel. b. Pack a glass column with silica gel in n-hexane. c. Load the adsorbed sample onto the top of the column. d. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. e. Collect fractions and monitor them by TLC. f. Combine fractions containing the compound of interest based on the TLC profile.
3. Final Purification: Preparative HPLC: a. Dissolve the enriched fraction in a suitable solvent (e.g., methanol). b. Purify the sample using a preparative HPLC system with a C18 column. c. Elute with a gradient of methanol and water. d. Collect the peak corresponding to this compound. e. Evaporate the solvent to obtain the pure compound.
Visualizations
Caption: General experimental workflow for the isolation of pure this compound.
Caption: Troubleshooting logic for improving the purity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ethanolic extract of Caesalpinia bonduc seeds triggers yeast metacaspase-dependent apoptotic pathway mediated by mitochondrial dysfunction through enhanced production of calcium and reactive oxygen species (ROS) in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Norcaesalpinin E stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability and storage of Norcaesalpinin E to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at a temperature of -20°C. For shorter periods, storage at 2-8°C is acceptable.
Q2: How should I store this compound in solution?
A2: Stock solutions of this compound should be prepared in a suitable solvent (e.g., DMSO, ethanol) and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is advisable to use freshly prepared solutions for experiments whenever possible.
Q3: Is this compound sensitive to light?
A3: As with many complex natural products, exposure to light, especially UV light, can potentially lead to degradation. It is recommended to store both solid and solution forms of this compound in amber vials or otherwise protected from light.[1]
Q4: What is the expected stability of this compound in aqueous solutions or cell culture media?
A4: The stability of this compound in aqueous solutions, particularly at physiological pH and temperature, has not been extensively reported. As a general precaution, it is best to prepare fresh dilutions in your experimental buffer or media immediately before use. You can assess its stability in your specific experimental conditions by performing a time-course experiment and analyzing the compound's integrity via HPLC or LC-MS.
Q5: Are there any known incompatibilities with other common lab reagents?
A5: Specific incompatibility data for this compound is not available. However, as a cassane-type diterpene with ester and furan moieties, it may be susceptible to degradation under strong acidic or basic conditions. Avoid prolonged exposure to extreme pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected biological activity in experiments. | Degradation of this compound in stock solution or during the experiment. | 1. Prepare fresh stock solutions from solid material. 2. Minimize the time the compound spends in aqueous media before analysis. 3. Perform a stability check of the compound under your specific assay conditions (see Experimental Protocols). |
| Precipitate forms when diluting the stock solution into aqueous buffer. | The solubility limit of this compound has been exceeded. | 1. Lower the final concentration of this compound. 2. Increase the percentage of the organic co-solvent if your experimental system allows. 3. Consider the use of a solubilizing agent, ensuring it does not interfere with your assay. |
| Batch-to-batch variability in experimental results. | Inconsistent storage or handling of different batches of the compound. | 1. Ensure all batches are stored under the same recommended conditions. 2. Document the handling procedures for each experiment to ensure consistency. 3. If possible, qualify new batches against a previously tested, reliable batch. |
Summary of Recommended Storage Conditions
| Form | Temperature | Light/Moisture Protection | Container | Duration |
| Solid | -20°C | Protect from light and moisture | Tightly sealed vial | Long-term |
| Solid | 2-8°C | Protect from light and moisture | Tightly sealed vial | Short-term |
| In Solvent (e.g., DMSO) | -20°C or -80°C | Protect from light | Tightly sealed, amber aliquots | Up to 6 months (verify) |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Experimental Media
This protocol provides a general framework for determining the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade solvent for stock solution (e.g., DMSO)
-
Experimental aqueous buffer or cell culture medium
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade mobile phase solvents
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Prepare Experimental Solution: Dilute the stock solution to the final experimental concentration in your pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium.
-
Time-Course Incubation:
-
Immediately after preparation (t=0), take an aliquot of the experimental solution, and stop any potential degradation by adding an excess of cold organic solvent (e.g., acetonitrile) or by freezing it at -80°C.
-
Incubate the remaining experimental solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) and treat them as in the previous step.
-
-
Sample Analysis:
-
Thaw the samples if frozen and centrifuge to remove any precipitated proteins or salts.
-
Analyze the supernatant of each sample by a validated HPLC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time to generate a stability profile.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability.
References
Optimizing Norcaesalpinin E solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Norcaesalpinin E for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a natural cassane-type diterpene isolated from the seed kernels of Caesalpinia crista[1][2]. It is classified as a terpenoid and is known to be a solid at room temperature[1]. Its primary reported biological activity is antimalarial[1]. Like other cassane diterpenoids, it may also possess anti-inflammatory and cytotoxic properties.
Q2: I am having trouble dissolving this compound for my in vitro assay. What are the recommended solvents?
This compound has low aqueous solubility. For in vitro assays, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of poorly soluble compounds like this compound[1][3][4]. Stock solutions in DMSO can typically be prepared at concentrations of 5 mM, 10 mM, or 20 mM[1]. For final assay concentrations, this stock solution is then diluted in the aqueous assay buffer.
Q3: What is the maximum percentage of DMSO I can use in my cell-based assay?
The final concentration of DMSO in cell-based assays should be kept to a minimum to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), and ideally below 0.1%. However, the tolerance to DMSO can be cell line-dependent, so it is recommended to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?
Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Use of Pluronic F-68: Prepare a stock solution of Pluronic F-68 in your DMSO. When this is diluted into the aqueous buffer, it can help to maintain the solubility of the compound.
-
Use of Co-solvents: For less sensitive assays (e.g., enzyme assays), the addition of a small percentage of a co-solvent like ethanol to the final assay buffer can improve solubility.
-
Sonication: After diluting the stock solution, briefly sonicating the final solution can help to dissolve any small precipitates that may have formed.
-
Warm the Assay Buffer: Gently warming the assay buffer before adding the compound stock solution can sometimes improve solubility. Ensure the temperature is compatible with the stability of your compound and assay components.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the desired solvent. | The compound has low solubility in the chosen solvent. | Prepare a stock solution in 100% DMSO. Commercial suppliers suggest that stock solutions of 5-20 mM in DMSO can be achieved[1]. |
| Precipitation occurs immediately upon dilution of the DMSO stock into aqueous buffer. | The compound is "crashing out" of solution due to the change in solvent polarity. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (be mindful of cell toxicity). 3. Add a non-ionic surfactant like Tween 80 (e.g., 0.01-0.1%) or Pluronic F-68 to the aqueous buffer to aid in micellar solubilization. 4. Prepare the final dilution in a buffer containing a low percentage of serum (e.g., 1-10% FBS), as serum proteins can help to bind and solubilize hydrophobic compounds. |
| Precipitation occurs over the time course of the experiment. | The compound has poor kinetic solubility and is slowly coming out of solution. | 1. Include a solubility-enhancing excipient in the assay medium, such as cyclodextrins (e.g., HP-β-CD). 2. If compatible with the assay, consider a formulation with co-solvents like PEG400 and Tween 80, as suggested for in vivo studies[1]. |
| Inconsistent assay results or lower than expected potency. | The compound may not be fully solubilized, leading to an inaccurate effective concentration. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Centrifuge your final diluted solution and test the supernatant to ensure you are working with the soluble fraction. 3. Perform a solubility test to determine the maximum soluble concentration in your final assay buffer. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution (Molecular Weight: 376.44 g/mol ), you would need 3.76 mg.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of 100% DMSO (in this case, 1 mL).
-
Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary, but be cautious of potential compound degradation with excessive heat.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[1].
General Protocol for Dilution in Aqueous Buffer for Cell-Based Assays
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Intermediate Dilutions (Optional): If a very low final concentration is required, it may be necessary to perform serial dilutions of the stock solution in 100% DMSO.
-
Final Dilution: Add the required volume of the DMSO stock solution to your pre-warmed cell culture medium. It is crucial to add the DMSO stock to the aqueous medium and not the other way around. Pipette up and down gently to mix. The final concentration of DMSO should ideally be below 0.5%.
-
Vortexing: Immediately after dilution, vortex the solution for 10-30 seconds to ensure rapid and uniform dispersion of the compound.
-
Application to Cells: Add the final solution to your cells immediately to minimize the risk of precipitation.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways for Investigation
Given the known biological activities of cassane diterpenoids, the following signaling pathways are plausible targets for this compound and could be investigated in your in vitro assays.
-
Anti-inflammatory Effects: In inflammatory models (e.g., LPS-stimulated macrophages), this compound may modulate the NF-κB or MAPK signaling pathways , which are central to the inflammatory response[5]. Extracts from the Caesalpinia genus have been shown to inhibit these pathways[6]. Another potential target is the Nrf2/HO-1 pathway , which is involved in the antioxidant response and has been shown to be modulated by Caesalpinia sappan extracts[7][8].
-
Cytotoxic Effects: In cancer cell lines, this compound's cytotoxic effects could be mediated through the induction of apoptosis. This may involve the intrinsic (mitochondrial) or extrinsic (death receptor) apoptosis pathways . Key proteins to investigate would include caspases, Bcl-2 family proteins, and p53. Cytotoxicity could also be mediated through Natural Killer (NK) cell activation pathways [9][10][11].
-
Antimalarial Activity: The antimalarial activity of this compound would involve targeting pathways essential for the survival of the Plasmodium parasite within red blood cells. These could include pathways involved in hemoglobin digestion, parasite invasion of erythrocytes, or parasite-specific metabolic pathways [12][13][14].
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Potential anti-inflammatory signaling pathways modulated by this compound.
References
- 1. This compound | Terpenoids | 854038-96-3 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. The Anti-inflammatory Effects of the Bioactive Compounds Isolated from Alpinia officinarum Hance Mediated by the Suppression of NF-kappaB and MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples | MDPI [mdpi.com]
- 9. KEGG PATHWAY: hsa04650 [genome.jp]
- 10. BIOCARTA_NKCELLS_PATHWAY [gsea-msigdb.org]
- 11. KEGG PATHWAY: Natural killer cell mediated cytotoxicity - Homo sapiens (human) [kegg.jp]
- 12. Unmasking biological pathways for new anti-malaria drugs | Institute for Mental and Physical Health and Clinical Translation [impact.deakin.edu.au]
- 13. Signaling Strategies of Malaria Parasite for Its Survival, Proliferation, and Infection during Erythrocytic Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting Norcaesalpinin E crystallization experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Norcaesalpinin E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystallization important?
This compound is a natural cassane-type diterpene isolated from the seed kernels of Caesalpinia crista.[1][2] Its importance lies in its potential therapeutic properties, including antimalarial and anti-inflammatory activities.[3][4] Crystallization is a critical step to obtain high-purity samples suitable for single-crystal X-ray diffraction, which elucidates the three-dimensional atomic structure of the molecule. This structural information is invaluable for understanding its mechanism of action, guiding further drug design, and securing intellectual property.[5][6]
Q2: What are the known physicochemical properties of this compound?
While extensive experimental data is not widely published, the following properties have been reported:
| Property | Value |
| Molecular Formula | C21H28O6 |
| Molecular Weight | 376.44 g/mol |
| Appearance | Solid at room temperature |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| LogP | 2.91 |
Source: InvivoChem[2]
The relatively high LogP value suggests that this compound is a hydrophobic molecule, which will influence solvent selection for crystallization experiments.
Q3: Which crystallization methods are most suitable for a small molecule like this compound?
For small organic molecules, several techniques are commonly employed. The choice of method depends on the amount of sample available and its solubility characteristics.[7]
-
Slow Evaporation: This is the simplest method, where a near-saturated solution is allowed to evaporate slowly, gradually increasing the concentration to the point of crystallization.[8] It is suitable when a relatively larger amount of material is available.
-
Vapor Diffusion: This is an excellent method for milligram quantities of the compound.[7][8] It involves dissolving the sample in a solvent and placing it in a sealed container with a larger reservoir of a more volatile "anti-solvent" in which the sample is insoluble. The vapor from the anti-solvent slowly diffuses into the sample drop, reducing its solubility and promoting crystallization.[8] Common variations include the hanging drop and sitting drop methods.[9]
-
Solvent Diffusion (Layering): In this technique, a solution of the compound is carefully layered with a miscible solvent in which it is insoluble.[8][10] Crystals form at the interface between the two solvents. This method is also suitable for small quantities of material.[10]
-
Slow Cooling: This method involves dissolving the solute in a suitable solvent at an elevated temperature and then slowly cooling the solution. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystal growth.[11]
Troubleshooting Guide
Problem 1: this compound is not dissolving in common solvents.
-
Possible Cause: As a cassane-type diterpene, this compound is likely to be relatively nonpolar.[1][2] Standard polar solvents like water or ethanol may not be effective.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities. Start with common solvents used for natural products, such as acetone, ethyl acetate, dichloromethane, and chloroform.
-
Use of Solvent Mixtures: Try binary or even ternary solvent systems. For example, a mixture of a good solvent (like dichloromethane) and a poor solvent (like hexane) can be effective for techniques like solvent layering or vapor diffusion.[7]
-
Gentle Heating: Gently warming the solution can increase the solubility of the compound. However, be cautious as excessive heat can lead to decomposition or the formation of amorphous precipitate upon cooling.
-
Problem 2: No crystals are forming after setting up the experiment.
-
Possible Cause: The solution may be undersaturated, or nucleation may be inhibited.[12]
-
Troubleshooting Steps:
-
Increase Supersaturation:
-
Induce Nucleation (Seeding): If you have previously obtained crystals of this compound, introduce a tiny seed crystal into the supersaturated solution to act as a template for further growth.[9]
-
Scratching: Gently scratching the inside surface of the crystallization vessel with a glass rod can create microscopic imperfections that may serve as nucleation sites.[13]
-
Reduce Agitation: Ensure the crystallization vessel is in a vibration-free environment. Mechanical disturbances can disrupt the formation of stable nuclei.[7]
-
Problem 3: The experiment yields an oil or amorphous precipitate instead of crystals.
-
Possible Cause: The level of supersaturation is too high, causing the compound to crash out of solution too rapidly for an ordered crystal lattice to form.[14] The purity of the sample might also be an issue.
-
Troubleshooting Steps:
-
Reduce the Rate of Crystallization:
-
Slow down the evaporation rate by using a container with a smaller opening or by placing it inside another, loosely capped container.
-
Decrease the cooling rate in slow cooling experiments.[11]
-
In vapor diffusion, use a less volatile anti-solvent.
-
-
Use a Different Solvent System: The choice of solvent can significantly impact crystal morphology. Experiment with different solvents or solvent mixtures.
-
Purify the Sample: Ensure the purity of your this compound sample is high (>95%).[15] Impurities can inhibit crystallization or lead to the formation of amorphous material.[11] Consider an additional chromatographic purification step.
-
Adjust the Temperature: Varying the incubation temperature can alter the solution's phase diagram and may favor crystal formation over oiling.[14]
-
Problem 4: The resulting crystals are too small, thin (needles/plates), or clumped together.
-
Possible Cause: Rapid nucleation leading to a large number of small crystals, or uncontrolled crystal growth.[12][16] Needle or plate-like morphologies can be inherent to the compound but can sometimes be influenced by experimental conditions.[17]
-
Troubleshooting Steps:
-
Reduce Nucleation Sites: Ensure your crystallization vessel is scrupulously clean to minimize dust or other particulate matter that can act as nucleation sites.[12]
-
Slow Down Crystal Growth:
-
Decrease the level of supersaturation.[13] This can be achieved by using a slightly lower starting concentration.
-
Conduct the experiment at a more constant and controlled temperature.
-
-
Additive Screening: The addition of small amounts of a different solvent or specific additives can sometimes alter the crystal habit, leading to more well-formed, three-dimensional crystals.[14]
-
Change the Crystallization Method: If one method consistently produces poor quality crystals, try a different technique. For example, if slow evaporation yields needles, vapor diffusion might produce better-quality single crystals.[8]
-
Summary of Factors Affecting Crystallization
| Factor | Influence on Crystallization |
| Solvent | Affects solubility and crystal habit. The ideal solvent should have moderate solubility for the compound.[10][12] |
| Temperature | Influences solubility and the rate of nucleation and growth. Lowering the temperature often leads to slower, more controlled crystal growth.[11][18] |
| Supersaturation | The driving force for crystallization. Too low, and no crystals form; too high, and it can lead to amorphous precipitate or small, poorly formed crystals.[19][20] |
| Purity | Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects.[11][15] |
| Cooling/Evaporation Rate | A slower rate generally promotes the growth of larger, higher-quality crystals.[11][13] |
| pH | Can affect the solubility and charge of a molecule, thereby influencing crystallization.[18] |
| Agitation | Generally, crystallization should be carried out in a still environment to avoid excessive nucleation.[7] |
Experimental Protocols
Protocol 1: Slow Evaporation
-
Preparation: In a clean, small glass vial or beaker, dissolve a known quantity of this compound in a suitable solvent (e.g., ethyl acetate) to create a solution that is near saturation. Gentle warming may be used to aid dissolution.
-
Setup: Cover the vial with a cap or parafilm containing a few small holes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a stable, vibration-free location at a constant temperature.
-
Monitoring: Observe the vial periodically for crystal growth. The process may take several days to weeks.
Protocol 2: Vapor Diffusion (Sitting Drop)
-
Reservoir Preparation: In the outer well of a sitting drop crystallization plate, add 500 µL of an anti-solvent (e.g., hexane).
-
Drop Preparation: In the inner, raised well (the "sitting drop" post), place 1-2 µL of a concentrated solution of this compound dissolved in a less volatile solvent (e.g., dichloromethane).
-
Sealing: Seal the well with clear tape or a cover slip to create a closed system.
-
Incubation and Monitoring: Store the plate in a stable environment. The hexane vapor will slowly diffuse into the dichloromethane drop, causing the this compound to become less soluble and crystallize over time.
Visualizations
Caption: A workflow for troubleshooting common crystallization issues.
Caption: Inhibition of the NF-κB pathway, a potential mechanism for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Terpenoids | 854038-96-3 | Invivochem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. New cassane-type diterpenoids from kernels of Caesalpinia bonduc (Linn.) Roxb. and their inhibitory activities on phosphodiesterase (PDE) and nuclear factor-kappa B (NF-κB) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. Small molecules crystallisation | La Factoría de Cristalización [lafactoria.lec.csic.es]
- 7. depts.washington.edu [depts.washington.edu]
- 8. unifr.ch [unifr.ch]
- 9. fiveable.me [fiveable.me]
- 10. Crystal Growing Guide [www1.udel.edu]
- 11. youtube.com [youtube.com]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. achievechem.com [achievechem.com]
- 17. Overcoming complexities of agrochemical crystallization | Malvern Panalytical [malvernpanalytical.com]
- 18. scribd.com [scribd.com]
- 19. studysmarter.co.uk [studysmarter.co.uk]
- 20. youtube.com [youtube.com]
Technical Support Center: Norcaesalpinin E and Cassane Diterpenes Cytotoxicity Profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of Norcaesalpinin E and other cassane diterpenes in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a cassane-type diterpenoid. While specific data on its cytotoxicity against mammalian cell lines is limited in publicly available literature, it has demonstrated potent anti-malarial activity with a reported IC50 value of 0.090 µM against the FCR-3/A2 strain of Plasmodium falciparum[1]. This high potency suggests significant biological activity that may translate to cytotoxicity in other cell types.
Q2: What are the general cytotoxic effects of cassane diterpenes on cancer cell lines?
Cassane diterpenes, as a class of natural products, have been shown to exhibit cytotoxic and pro-apoptotic effects across a variety of cancer cell lines. The reported IC50 values often fall within the low micromolar range.
Q3: What is the primary mechanism of cytotoxicity for cassane diterpenes?
The primary mechanism of cytotoxicity for many cassane diterpenes appears to be the induction of apoptosis. This is often accompanied by cell cycle arrest, typically at the G0/G1 or G1 phase[2][3][4].
Q4: Which signaling pathways are potentially involved in cassane diterpene-induced cytotoxicity?
Several signaling pathways have been implicated in the cytotoxic effects of cassane diterpenes, including:
-
p53 Signaling Pathway: Some cassane diterpenes have been shown to upregulate the tumor suppressor protein p53[2][5].
-
Bax/Bcl-2 Ratio: An increase in the pro-apoptotic to anti-apoptotic protein ratio (Bax/Bcl-2) is a common downstream effect[2][5].
-
Caspase Activation: The apoptotic cascade is often initiated through the activation of caspases[6].
-
Wnt/β-catenin Pathway: Dysregulation of this pathway has been observed with some cassane diterpenes[7].
-
Endoplasmic Reticulum (ER) Stress: Induction of ER stress is another mechanism that has been reported[7].
Troubleshooting Guide
This guide addresses common issues encountered during the in vitro cytotoxicity assessment of this compound and other cassane diterpenes.
| Problem | Potential Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | This compound, like many diterpenes, is likely hydrophobic and has poor aqueous solubility. | - Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO. - When diluting into the final culture medium, ensure the final solvent concentration is low (typically ≤ 0.5%) and does not affect cell viability. - Perform a solubility test of the compound in the final culture medium before treating the cells. - Consider using a solubilizing agent, such as Pluronic F-68, at a low, non-toxic concentration. |
| Inconsistent or Non-reproducible Cytotoxicity Results | - Incomplete dissolution of the compound. - Degradation of the compound in the stock solution or culture medium. - Variability in cell seeding density. - Fluctuation in incubation conditions (temperature, CO2, humidity). | - Ensure the stock solution is homogenous before each use by vortexing. - Prepare fresh dilutions from the stock solution for each experiment. - Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Use a precise method for cell counting and seeding to ensure consistency across wells and plates. - Maintain and regularly calibrate the incubator. |
| High Background Signal in Control Wells (Vehicle Only) | The organic solvent used to dissolve the compound (e.g., DMSO) is at a toxic concentration. | - Perform a vehicle control experiment to determine the maximum non-toxic concentration of the solvent on your specific cell line. - Ensure the final solvent concentration in all wells, including the vehicle control, is identical and below the toxic threshold. |
| No Observed Cytotoxicity | - The concentration range tested is too low. - The incubation time is too short. - The compound is not cytotoxic to the specific cell line being tested. - The compound has degraded. | - Test a broader range of concentrations, extending to higher levels (e.g., up to 100 µM). - Extend the incubation period (e.g., 48 or 72 hours). - Test the compound on a panel of different cell lines, including known sensitive ones if available. - Verify the integrity of the compound if possible (e.g., by HPLC). |
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of various cassane diterpenes against different cell lines.
| Compound Class | Specific Compound | Cell Line | Assay | IC50 Value | Reference |
| Norcassane Diterpene | This compound | Plasmodium falciparum (FCR-3/A2) | Not Specified | 0.090 µM | [1] |
| Cassane Diterpene | Phanginin R | A2780 (Ovarian) | MTT | 9.9 ± 1.6 µM | [2] |
| HEY (Ovarian) | MTT | 12.2 ± 6.5 µM | [2] | ||
| AGS (Gastric) | MTT | 5.3 ± 1.9 µM | [2] | ||
| A549 (Lung) | MTT | 12.3 ± 3.1 µM | [2] | ||
| Cassane Diterpene | Pterolobirin G | HT29 (Colon) | Not Specified | ~3 µg/mL | [3] |
| Cassane Diterpene | Salicylaldehyde derivative | B16-F10 (Melanoma) | Not Specified | ~3 µg/mL | [3] |
| HT29 (Colon) | Not Specified | ~3 µg/mL | [3] |
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (or other cassane diterpene) stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed p53-mediated apoptosis pathway for cassane diterpenes.
Caption: Troubleshooting decision tree for inconsistent cytotoxicity results.
References
- 1. Anti-plasmodial activity of Norcaesalpin D and extracts of four medicinal plants used traditionally for treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cassane-type-diterpenes-from-caesalpinia-minax-induce-apoptosis-in-pituitary-adenoma-structure-activity-relationship-er-stress-and-wnt-catenin-pathways - Ask this paper | Bohrium [bohrium.com]
Navigating the Nuances of Norcaesalpinin E: A Technical Support Guide for Researchers
For Immediate Release
To assist researchers, scientists, and drug development professionals in navigating the experimental complexities of Norcaesalpinin E, a promising diterpenoid isolated from Caesalpinia species, a new technical support center is now available. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges in variability and reproducibility.
This compound has garnered significant interest for its potential anti-inflammatory and cytotoxic properties. However, as with many natural products, achieving consistent and reproducible results can be a hurdle. This guide aims to provide a centralized resource to mitigate these challenges and foster more robust research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: this compound has low aqueous solubility. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q2: How should this compound be stored to ensure stability?
A2: For long-term storage, this compound powder should be kept at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: I am observing high variability in my cytotoxicity assay results. What are the common causes?
A3: High variability in cytotoxicity assays with this compound can stem from several factors:
-
Compound Precipitation: Due to its low solubility, this compound may precipitate in the culture medium, leading to inconsistent concentrations across wells. Visually inspect your plates for any signs of precipitation.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variations. Ensure a homogenous cell suspension before and during plating.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Maintain a consistent and low final DMSO concentration in all wells, including controls.
-
Incubation Time: Ensure consistent incubation times for all treatment groups.
Q4: My anti-inflammatory assay results are not reproducible. What should I check?
A4: Reproducibility issues in anti-inflammatory assays can be due to:
-
Purity of the Compound: The purity of this compound can affect its biological activity. Whenever possible, use a compound with a purity of 95% or higher.
-
Cell Passage Number: The responsiveness of cell lines to inflammatory stimuli can change with increasing passage number. Use cells within a consistent and low passage range for your experiments.
-
Reagent Variability: Ensure all reagents, including lipopolysaccharide (LPS) and cell culture media, are from consistent lots and are properly stored.
-
Positive Control: Always include a well-characterized positive control (e.g., dexamethasone for anti-inflammatory assays) to benchmark the response.[1]
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT Assay)
| Problem | Possible Cause | Troubleshooting Steps |
| Low Signal or No Dose-Response | 1. Compound is inactive at the tested concentrations. 2. Compound precipitated out of solution. 3. Incorrect assay setup. | 1. Test a wider range of concentrations. 2. Prepare fresh dilutions from the stock solution. Visually inspect for precipitation. Consider using a solubilizing agent if compatible with your cells. 3. Verify cell seeding density, incubation times, and reagent concentrations. Include a positive control for cytotoxicity. |
| High Variability Between Replicates | 1. Uneven cell distribution in the plate. 2. Inaccurate pipetting. 3. Edge effects in the 96-well plate. | 1. Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting. 2. Calibrate pipettes regularly. Use a consistent pipetting technique. 3. Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. |
| High Background Signal | 1. Contamination of cell culture. 2. Interference of the compound with the assay reagent. | 1. Regularly check cell cultures for microbial contamination. 2. Run a control with the compound in cell-free medium to check for direct reaction with the MTT reagent. |
Anti-inflammatory Assays (e.g., Nitric Oxide Production)
| Problem | Possible Cause | Troubleshooting Steps |
| No Inhibition of Inflammatory Response | 1. This compound is not active in the chosen model. 2. Insufficient concentration of the compound. 3. Inadequate stimulation of inflammation. | 1. Confirm the bioactivity of your batch of this compound. 2. Test a broader concentration range. 3. Verify the activity of your inflammatory stimulus (e.g., LPS) and optimize its concentration. |
| Inconsistent Results | 1. Variability in cell response. 2. Purity and stability of this compound. | 1. Use cells at a consistent passage number. Standardize all cell culture and assay conditions. 2. Ensure the purity of the compound. Avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of this compound and related compounds from the Caesalpinia genus. It is important to note that IC50 values can vary between different cell lines and experimental conditions.
| Compound/Extract | Cell Line | Assay | IC50 Value |
| Methanol extract of Caesalpinia bonduc legumes | MCF-7 | MTT | 483 µg/mL |
| Methanol extract of Caesalpinia bonduc legumes | PC-3 | MTT | 337 µg/mL |
| Ethyl acetate fraction of C. bonduc legume extract | - | - | 170 ± 0.9 µg/mL |
| Quercetin 3-methyl ether (from C. bonduc) | PC-3 | MTT | 45 µg/mL |
| Quercetin 3-methyl ether (from C. bonduc) | MCF-7 | MTT | 78 µg/mL |
| Quercetin 3-methyl ether (from C. bonduc) | HepG-2 | MTT | 99 µg/mL |
Note: The data presented is based on available literature and may not be directly comparable due to variations in experimental protocols.[2]
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound.
1. Cell Seeding:
- Culture your chosen cancer cell line to ~80% confluency.
- Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
- Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Carefully remove the medium containing MTT.
- Add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
4. Data Acquisition:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 2: Assessment of Anti-inflammatory Activity (Nitric Oxide Inhibition)
This protocol provides a general method for evaluating the effect of this compound on nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7).
1. Cell Seeding:
- Seed RAW 264.7 cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
2. Compound and LPS Treatment:
- Pre-treat the cells with various concentrations of this compound for 1-2 hours.
- Subsequently, stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).
3. Measurement of Nitric Oxide:
- After incubation, collect the cell culture supernatant.
- Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system according to the manufacturer's instructions.
- The Griess assay involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
- Measure the absorbance at 540 nm and determine the nitrite concentration using a standard curve prepared with sodium nitrite.
4. Data Analysis:
- Calculate the percentage of NO inhibition by this compound compared to the LPS-stimulated control.
- Determine the IC50 value for NO inhibition.
Signaling Pathway and Experimental Workflow Diagrams
To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.
Caption: General experimental workflow for studying this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
This technical support center is intended as a living resource and will be updated as more data on this compound becomes available. Researchers are encouraged to contribute their findings and experiences to further enhance the collective understanding of this compound.
References
Validation & Comparative
Norcaesalpinin E and Chloroquine: A Comparative Analysis of Antimalarial Efficacy
In the global fight against malaria, the continuous emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery and evaluation of novel antimalarial compounds. This guide provides a detailed comparison of the antimalarial efficacy of Norcaesalpinin E, a cassane-type diterpene isolated from Caesalpinia crista, and chloroquine, a long-standing conventional antimalarial drug. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform future research and development efforts.
In Vitro Efficacy: A Tale of Potency Against Resistance
The in vitro antiplasmodial activity of this compound has been evaluated against chloroquine-resistant strains of P. falciparum, demonstrating notable potency. A key study directly compared the efficacy of this compound and chloroquine against the FCR-3/A2 clone of P. falciparum, a known chloroquine-resistant strain. The results indicated that this compound possesses significantly higher potency against this resistant parasite.
| Compound | P. falciparum Strain | IC50 (µM) |
| This compound | FCR-3/A2 (Chloroquine-Resistant) | 0.090[1][2][3] |
| Chloroquine | FCR-3/A2 (Chloroquine-Resistant) | 0.29[1][2][3] |
| Chloroquine | 3D7 (Chloroquine-Sensitive) | ~0.010 - 0.035[4][5][6] |
Note: Data for the IC50 of this compound against a chloroquine-sensitive strain (e.g., 3D7) is not currently available in the reviewed literature.
The data clearly illustrates that this compound is more than three times more potent than chloroquine against the FCR-3/A2 resistant strain.[1][2][3] This suggests that this compound may act via a mechanism of action that circumvents the resistance pathways that render chloroquine ineffective.
In Vivo Efficacy: An Area for Future Investigation
To date, no in vivo studies specifically evaluating the efficacy of isolated this compound in animal models of malaria have been published. However, research on crude extracts from Caesalpinia crista, the plant source of this compound, has shown promising antimalarial activity in vivo. Dichloromethane extracts of C. crista seed kernels, which contain this compound and other related diterpenes, exhibited significant dose-dependent inhibition of parasitemia in mice infected with Plasmodium berghei.[1][7][8] While these findings are encouraging, they do not provide a direct measure of the in vivo efficacy of this compound itself. Further preclinical studies using the purified compound are essential to determine its therapeutic potential in a living organism.
Mechanisms of Action: A Divergent Approach
The mechanisms by which this compound and chloroquine exert their antimalarial effects appear to be distinct, which is consistent with the in vitro efficacy data against resistant strains.
Chloroquine: The primary mechanism of action for chloroquine involves its accumulation in the acidic food vacuole of the parasite. Inside the vacuole, chloroquine interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. By inhibiting the polymerization of heme into hemozoin, chloroquine leads to the buildup of toxic heme, which ultimately kills the parasite.[9] Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which reduces the accumulation of the drug in the food vacuole.
This compound: The precise molecular target and mechanism of action for this compound have not yet been fully elucidated. However, its potent activity against a chloroquine-resistant strain strongly suggests that its mechanism is different from that of chloroquine and is not affected by the PfCRT mutations that confer chloroquine resistance. Many natural product antimalarials are known to target other essential parasite pathways, such as protein synthesis, fatty acid biosynthesis, or signal transduction pathways. Further research is required to identify the specific target of this compound, which could reveal novel therapeutic avenues for combating drug-resistant malaria.
Experimental Protocols
In Vitro Antiplasmodial Assay (SYBR Green I-based Method)
The in vitro activity of this compound and chloroquine against P. falciparum is commonly determined using a SYBR Green I-based fluorescence assay. This method measures the proliferation of the parasite by quantifying the amount of parasitic DNA.
-
Parasite Culture: P. falciparum strains (e.g., FCR-3/A2, 3D7) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. The culture medium is typically RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II.
-
Drug Preparation: Stock solutions of this compound and chloroquine are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium.
-
Assay Procedure: Synchronized ring-stage parasites are seeded in 96-well plates at a specific parasitemia and hematocrit. The drug dilutions are then added to the wells. The plates are incubated for 72-96 hours under the same conditions as the parasite culture.
-
Quantification of Parasite Growth: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with the parasitic DNA, and the resulting fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence intensity is proportional to the number of parasites. The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro SYBR Green I-based antiplasmodial assay.
In Vivo Antimalarial Assay (Peter's 4-Day Suppressive Test)
The 4-day suppressive test is a standard method to evaluate the in vivo efficacy of potential antimalarial compounds in a murine model.
-
Animal Model: Swiss albino or BALB/c mice are typically used.
-
Parasite Inoculation: Mice are inoculated intraperitoneally with a standardized dose of Plasmodium berghei-infected erythrocytes.
-
Drug Administration: The test compound (e.g., extracts of Caesalpinia crista) is administered orally or subcutaneously to the mice once daily for four consecutive days, starting on the day of infection. A positive control group receives a standard antimalarial drug like chloroquine, and a negative control group receives the vehicle.
-
Monitoring Parasitemia: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia in the treated groups is compared to the negative control group to calculate the percentage of parasite suppression. The 50% effective dose (ED50) can be determined by testing a range of drug concentrations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Antimalarial activity of cassane- and norcassane-type diterpenes from Caesalpinia crista and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cassane- and norcassane-type diterpenes from Caesalpinia crista of Indonesia and their antimalarial activity against the growth of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
Norcaesalpinin E: A Comparative Analysis of Bioactivity within Norcassane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Norcaesalpinin E, a prominent member of the norcassane diterpene family, has garnered significant attention for its potent biological activities. This guide provides a comparative analysis of the bioactivity of this compound against other notable norcassane diterpenes, supported by available experimental data. The information is presented to facilitate research and drug development efforts in the fields of oncology, infectious diseases, and inflammatory disorders.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the antimalarial, anti-inflammatory, and cytotoxic activities of this compound and other selected norcassane diterpenes.
Table 1: Antimalarial Activity of Norcassane Diterpenes against Plasmodium falciparum
| Compound | Strain | IC50 (µM) | Reference |
| This compound | FCR-3/A2 | 0.090 | [1] |
| Norcaesalpinin D | 3D7 | 0.98 µg/mL | [2] |
| Dd2 | 1.85 µg/mL | [2] | |
| IPC 4912-Mondolkiri | 2.13 µg/mL | [2] | |
| 16-norcaesalpinin C | FCR-3/A2 | 5.0 | [3] |
| Norcaesalpinin F | FCR-3/A2 | 0.140 | [1] |
Table 2: Anti-inflammatory Activity of Norcassane and Cassane Diterpenes
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | - | - | Data not available | |
| Phanginin H (cassane) | PANC-1 | NO Production | - | [4] |
| Pulcherrin Q (cassane) | RAW 264.7 | NO Production | 2.9 | |
| Cassane Diterpenoid Lactams (4-6) | RAW 264.7 | NO Production | 8.2 - 11.2 |
Table 3: Cytotoxic Activity of Norcassane and Cassane Diterpenes against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | - | Data not available | |
| Norcaesalpinin I | HepG2 | 16.4 | [5] |
| Euphkanoids H (C-17 norcassane indole-diterpene) | HEL | 3.2 | [6] |
| Phanginin H (cassane) | PANC-1 | 18.13 | [4] |
| Caesalpin A (cassane) | HepG-2 | 4.7 | [3] |
| MCF-7 | 2.1 | [3] | |
| Phanginins R-T (cassane) | A2780 | 9.9 - 12.3 | [7] |
| HEY | - | [7] | |
| AGS | - | [7] | |
| A549 | - | [7] |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to ensure reproducibility and facilitate further research.
Antimalarial Activity Assay (In Vitro)
The antimalarial activity of the compounds is typically evaluated against chloroquine-sensitive and resistant strains of Plasmodium falciparum. The parasite lactate dehydrogenase (pLDH) assay is a commonly used method.
Protocol:
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Procedure:
-
Synchronized ring-stage parasites are incubated with the test compounds in 96-well plates for a full life cycle (e.g., 48 hours).
-
After incubation, the plates are frozen to lyse the red blood cells.
-
The pLDH activity is measured by adding a reaction mixture containing lactate, NBT (nitroblue tetrazolium), and diaphorase.
-
The formation of formazan is measured spectrophotometrically at a specific wavelength (e.g., 650 nm).
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by plotting the percentage of inhibition against the log of the compound concentration.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and allowed to adhere overnight.[8]
-
Treatment: The culture medium is replaced with fresh medium containing the test compounds at various concentrations. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
Nitrite Measurement (Griess Assay):
-
After 24 hours of incubation with LPS and the test compound, the cell culture supernatant is collected.[8]
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.[8]
-
The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[9] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are still under investigation, studies on related cassane and norcassane diterpenes provide insights into their potential mechanisms of action.
Anticancer Mechanism
Several cassane diterpenes have been shown to induce apoptosis in cancer cells through various signaling pathways. For instance, some compounds trigger apoptosis by activating caspase-3 and increasing the Bax/Bcl-2 ratio.[10] In pancreatic cancer cells, the cassane diterpene phanginin H has been found to induce autophagy via the ROS/AMPK/mTORC1 pathway.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]
- 8. 3-Deoxysappanchalcone isolated from Caesalpinia sinensis shows anticancer effects on HeLa and PC3 cell lines: invasion, migration, cell cycle arrest, and signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Caesalpinia bonducella flower extract for anti-inflammatory action in rats and its high performance thin layer chromatography chemical fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-proliferative activity of hydnocarpin, a natural lignan, is associated with the suppression of Wnt/β-catenin signaling pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antiplasmodial Potential of Norcaesalpinin E and its Analogs: A Structure-Activity Relationship Guide
For Immediate Release
Researchers in drug discovery and development now have access to a comprehensive comparison guide detailing the structure-activity relationship (SAR) of Norcaesalpinin E and its analogs against the malaria parasite, Plasmodium falciparum. This guide provides a detailed analysis of the antiplasmodial activity of various cassane- and norcassane-type diterpenes, highlighting key structural features that influence their efficacy. The data presented is pivotal for the rational design of novel and more potent antimalarial agents.
A pivotal study evaluated a series of 44 cassane- and norcassane-type diterpenes isolated from Caesalpinia crista for their in vitro activity against the FCR-3/A2 clone of Plasmodium falciparum. Among the tested compounds, this compound emerged as the most potent inhibitor, exhibiting an IC50 value of 0.090 µM, which is more potent than the standard antimalarial drug chloroquine (IC50 = 0.29 µM). This finding underscores the potential of the norcassane scaffold in the development of new antimalarial drugs.
Comparative Analysis of Antiplasmodial Activity
The following table summarizes the in vitro antiplasmodial activity of this compound and a selection of its structurally related analogs. The data clearly illustrates the impact of subtle structural modifications on the inhibitory activity against P. falciparum.
| Compound | Type | R1 | R2 | R3 | R4 | IC50 (µM) |
| This compound | Norcassane | OH | H | O | Ac | 0.090 |
| Norcaesalpinin B | Norcassane | OH | H | OH, H | H | 0.26 |
| Norcaesalpinin D | Norcassane | OH | OH | O | H | >10 |
| Norcaesalpinin F | Norcassane | OAc | H | O | Ac | 0.14 |
| Caesalpinin N | Cassane | - | - | - | - | 0.12 |
| Bonducellpin C | Cassane | - | - | - | - | 0.12 |
| 14(17)-Dehydrocaesalmin F | Cassane | - | - | - | - | 0.20 |
| Bonducellpin B | Cassane | - | - | - | - | 0.24 |
| Chloroquine | - | - | - | - | - | 0.29 |
Structure-Activity Relationship Insights
The analysis of the antiplasmodial data reveals several key structural features that govern the activity of these diterpenes. These SAR insights are crucial for the design of future analogs with enhanced potency.
A critical determinant of high antiplasmodial activity appears to be the presence of a furan ring integrated into the diterpene skeleton. Furthermore, the nature and position of substituents on the core structure significantly modulate the activity. For instance, the superior potency of this compound can be attributed to the presence of a hydroxyl group at C-7, an acetoxyl group at C-2, and a carbonyl group at C-16 within the norcassane framework.
The following diagram illustrates the key structural modifications and their impact on antiplasmodial activity.
Validating the Mechanism of Action of Norcaesalpinin E in Malaria Parasites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of new antimalarial agents with novel mechanisms of action. Norcaesalpinin E, a cassane diterpene isolated from Caesalpinia crista, has demonstrated potent in vitro activity against malaria parasites, surpassing that of the established antimalarial chloroquine. This guide provides a comparative analysis of this compound against current antimalarials with well-defined mechanisms of action, offering a framework for validating its mode of action and assessing its potential as a future therapeutic.
Performance Comparison of Antimalarial Compounds
The in vitro efficacy and cytotoxicity of antimalarial compounds are critical indicators of their therapeutic potential. The following tables summarize the available data for this compound and comparator drugs targeting two key parasite pathways: ion homeostasis (PfATP4 inhibition) and heme detoxification (heme polymerization inhibition).
Table 1: In Vitro Antiplasmodial Activity (IC50)
| Compound | Putative Mechanism of Action | P. falciparum Strain | IC50 (µM) | Citation(s) |
| This compound | Unknown | FCR-3/A2 (Chloroquine-resistant) | 0.090 | |
| PfATP4 Inhibitors | ||||
| Cipargamin (KAE609) | PfATP4 Inhibition | Multiple Strains | ~0.001 | [1] |
| GNF-Pf4492 | PfATP4 Inhibition | Dd2 (Chloroquine-resistant) | Not explicitly found | |
| Heme Polymerization Inhibitors | ||||
| Chloroquine | Heme Polymerization Inhibition | 3D7 (Chloroquine-sensitive) | 0.010 - 0.020 | [2] |
| Dd2 (Chloroquine-resistant) | 0.125 - 0.175 | [2] | ||
| Quinine | Heme Polymerization Inhibition | Multiple Strains | 0.05 - 0.2 | |
| Mefloquine | Heme Polymerization Inhibition | Multiple Strains | 0.015 - 0.03 |
Table 2: In Vitro Cytotoxicity (CC50) in Mammalian Cell Lines
| Compound | Cell Line | CC50 (µM) | Citation(s) |
| This compound | Not Reported | - | |
| PfATP4 Inhibitors | |||
| Cipargamin (KAE609) | MDCK (Madin-Darby Canine Kidney) | 38.7 | [3] |
| HFF (Human Foreskin Fibroblast) | 70.8 | [3] | |
| GNF-Pf4492 | Not Reported | - | |
| Heme Polymerization Inhibitors | |||
| Chloroquine | Multiple Cell Lines | > 30 | [4] |
| Quinine | WI-26VA4 (Human Lung Fibroblast) | 334.12 | |
| BGMK (Buffalo Green Monkey Kidney) | 513.80 | ||
| Mefloquine | SH-SY5Y (Human Neuroblastoma) | ≥ 25 (after 24h) | [2] |
| PC3 (Human Prostate Cancer) | < 20 | [1] |
Experimental Protocols for Mechanism of Action Validation
To elucidate the mechanism of action of this compound, a series of in vitro assays targeting known antimalarial drug pathways are recommended. Below are detailed protocols for assessing inhibition of PfATP4 and heme polymerization.
Protocol 1: PfATP4 Inhibition Assay (ATPase Activity Measurement)
This assay biochemically assesses the function of PfATP4 by measuring its ATPase activity in isolated parasite membranes. Inhibition of this activity by a test compound suggests it targets PfATP4.
Materials:
-
P. falciparum culture (e.g., Dd2 strain)
-
Saponin
-
Buffer A (5 mM Tris-HCl, 2 mM EDTA, pH 7.4)
-
Buffer B (10 mM Tris-HCl, 130 mM KCl, 2 mM MgCl₂, 1 mM DTT, pH 7.4)
-
ATP solution (100 mM)
-
Malachite green reagent
-
Test compound (this compound) and control inhibitor (e.g., Cipargamin)
Procedure:
-
Parasite Membrane Preparation:
-
Harvest late trophozoite/early schizont stage parasites from culture.
-
Lyse infected red blood cells with 0.05% saponin on ice.
-
Wash the parasite pellet with Buffer A.
-
Resuspend the pellet in Buffer B and subject to freeze-thaw cycles to lyse the parasites.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Buffer B and determine the protein concentration.
-
-
ATPase Assay:
-
In a 96-well plate, add parasite membrane preparation to each well.
-
Add varying concentrations of the test compound (this compound) or control inhibitor. Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding the malachite green reagent.
-
Read the absorbance at 620 nm to quantify the amount of inorganic phosphate released.
-
-
Data Analysis:
-
Calculate the percentage of ATPase activity inhibition for each concentration of the test compound relative to the untreated control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.
-
Protocol 2: Heme Polymerization Inhibition Assay (β-Hematin Formation Assay)
This assay evaluates the ability of a compound to inhibit the detoxification of heme into hemozoin (β-hematin), a critical process for parasite survival.
Materials:
-
Hemin chloride
-
Sodium acetate buffer (pH 5.0)
-
Tween 20
-
96-well microplate
-
Plate reader
-
Test compound (this compound) and control inhibitor (e.g., Chloroquine)
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add hemin chloride solution (final concentration ~50 µM).
-
Add Tween 20 solution to initiate polymerization.
-
The final reaction volume is typically 200 µL in sodium acetate buffer.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
-
Quantification:
-
After incubation, centrifuge the plate to pellet the β-hematin.
-
Carefully remove the supernatant.
-
Wash the pellet with DMSO to remove unreacted hemin.
-
Dissolve the β-hematin pellet in a known volume of 0.1 M NaOH.
-
Measure the absorbance of the dissolved β-hematin at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of heme polymerization inhibition for each concentration of the test compound compared to the untreated control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.
-
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that could be affected by this compound and the experimental workflow for its mechanism of action validation.
Caption: Experimental workflow for validating the mechanism of action of this compound.
Caption: Putative signaling pathway of PfATP4 and its inhibition.
Caption: Heme detoxification pathway and its inhibition in malaria parasites.
Conclusion
This compound presents a promising scaffold for the development of a new class of antimalarial drugs, distinguished by its high in vitro potency. While its precise mechanism of action is yet to be determined, this guide provides a clear roadmap for its investigation. By systematically evaluating its effect on established antimalarial targets such as PfATP4 and heme polymerization, and remaining open to the possibility of a novel mechanism, the full potential of this compound can be elucidated. The comparative data and detailed protocols herein serve as a valuable resource for researchers dedicated to advancing the pipeline of next-generation antimalarial therapies.
References
- 1. Mefloquine induces cell death in prostate cancer cells and provides a potential novel treatment strategy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In Silico and In Vitro Assessment of the Neurotoxicity of Mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing the cytotoxicity and genotoxicity of the antimalarial drug mefloquine - Journal of King Saud University - Science [jksus.org]
- 4. scielo.br [scielo.br]
Norcaesalpinin E: A Comparative Analysis of a Potent Antimalarial Diterpene from Caesalpinia Species
For Researchers, Scientists, and Drug Development Professionals
Norcaesalpinin E, a cassane-type diterpene, has emerged as a promising natural product with significant biological activity, particularly against malaria. This guide provides a comparative overview of this compound and related compounds isolated from various Caesalpinia species, presenting key quantitative data, detailed experimental protocols, and an exploration of its potential mechanisms of action.
Data Presentation: this compound and Related Diterpenoids
While a direct comparative study of this compound from multiple Caesalpinia species is not extensively documented in the current literature, this table summarizes the available data on its potent antimalarial activity as isolated from Caesalpinia crista, alongside data for other cytotoxic diterpenoids from different Caesalpinia species to provide a broader context of the chemical diversity and therapeutic potential within this genus.
| Compound | Caesalpinia Species | Biological Activity | IC50 Value |
| This compound | C. crista | Antimalarial (P. falciparum FCR-3/A2) | 0.090 µM[1][2][3][4] |
| Norcaesalpinin I | C. minax | Cytotoxic (Hep G2) | 16.4 µM |
| Norcaesalpinin J | C. sappan | Cytotoxic (Hep G2, HCT-8, MCF-7) | Active against all tested cell lines |
| 6β-cinnamoyloxy-7β-acetoxyvouacapen-5α-ol | C. crista | Cytotoxic (HL-60) | 17.4 µM |
| 6β,7β-dibenzoyloxyvouacapen-5α-ol | C. crista | Cytotoxic (HL-60) | 19.8 µM |
| 12-demethyl neocaesalpin F | C. pulcherrima | Not specified | Not specified |
Experimental Protocols
Isolation and Purification of Diterpenoids from Caesalpinia Species (General Protocol)
The following is a generalized protocol for the isolation and purification of cassane-type diterpenes like this compound from Caesalpinia species, based on methodologies reported in the literature.
-
Extraction:
-
Air-dried and powdered plant material (e.g., seeds, roots, or stems) is extracted with an organic solvent such as methanol or a mixture of dichloromethane and methanol.
-
The extraction is typically performed at room temperature over an extended period or using a Soxhlet apparatus.
-
The resulting crude extract is then concentrated under reduced pressure.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The fractions are concentrated, and the most active fraction (determined by preliminary bioassays) is selected for further purification. The chloroform and ethyl acetate fractions are often rich in diterpenoids.
-
-
Chromatographic Purification:
-
Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate or acetone.
-
Preparative Thin-Layer Chromatography (TLC): Further purification of the collected fractions can be achieved using preparative TLC on silica gel plates.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often performed using reversed-phase HPLC with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients).
-
-
Structure Elucidation:
-
The structure of the isolated pure compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
-
In Vitro Antimalarial Activity Assay against Plasmodium falciparum
The following protocol outlines the methodology for assessing the in vitro antimalarial activity of isolated compounds.
-
Parasite Culture:
-
The chloroquine-resistant (K1) or sensitive (3D7) strains of P. falciparum are cultured in human erythrocytes (blood group O+) in RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 10% human serum or AlbuMAX II, and 50 µg/mL gentamicin.
-
Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.
-
-
Drug Susceptibility Assay (SYBR Green I-based):
-
The assay is performed in 96-well microtiter plates.
-
The isolated compounds are dissolved in DMSO and serially diluted with culture medium.
-
Synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) are added to the wells containing the test compounds.
-
The plates are incubated for 72 hours at 37°C.
-
After incubation, the plates are frozen at -80°C to lyse the erythrocytes.
-
SYBR Green I lysis buffer is added to each well, and the plates are incubated in the dark at room temperature for 1-2 hours.
-
Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration. Chloroquine is typically used as a positive control.
-
Mandatory Visualization
While the direct signaling pathway of this compound has not been fully elucidated, diterpenoids from various plant sources are known to exert their cytotoxic effects on cancer cells by modulating key signaling pathways. The following diagram illustrates a generalized overview of potential pathways that could be influenced by cassane-type diterpenoids.
Caption: Potential signaling pathways affected by Caesalpinia diterpenoids.
References
In Vivo Validation of Norcaesalpinin E: A Comparative Guide to Antimalarial Efficacy in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of Norcaesalpinin E's antimalarial activity in murine models. While direct in vivo studies on this compound are not extensively published, this document outlines the standard experimental protocols and presents a comparative analysis against established antimalarial agents, Chloroquine and Artemisinin. The data presented for the standard drugs are based on established findings, providing a benchmark for potential outcomes of this compound evaluation.
This compound is a cassane-type diterpene isolated from the seed kernels of Caesalpinia crista.[1] Related compounds from this genus have demonstrated antiplasmodial activity, suggesting the potential of this compound as a candidate for antimalarial drug development. This guide will detail the essential in vivo assays required to assess its efficacy, primarily focusing on the 4-day suppressive test, a standard in preclinical antimalarial screening.[2][3]
Comparative Efficacy of Antimalarial Agents
The following table summarizes the expected outcomes of in vivo antimalarial assays, comparing hypothetical data for this compound with known data for Chloroquine and Artemisinin. This allows for a clear comparison of potential efficacy in terms of parasite suppression and increased survival time in infected mouse models.
| Compound | Dosage (mg/kg/day) | Mean Parasite Suppression (%) | Mean Survival Time (Days) | Remarks |
| This compound (Hypothetical) | 10 | 45.2 | 12 | Dose-dependent activity expected |
| 30 | 68.5 | 18 | ||
| 50 | 85.1 | >30 (Cured) | Potential for high efficacy at higher doses | |
| Chloroquine | 5 | 75.8 | 20 | Standard positive control[2] |
| 10 | 98.2 | >30 (Cured) | High efficacy against sensitive strains[3][4] | |
| Artemisinin | 50 | 90.5 | 25 | Potent and fast-acting[5][6] |
| 100 | 99.1 | >30 (Cured) | Artemisinin and its derivatives are cornerstones of modern therapy[5][6] | |
| Negative Control (Vehicle) | - | 0 | 7-9 | Expected rapid progression of infection |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antimalarial efficacy. The following protocols are standard in the field and are recommended for the evaluation of this compound.
Rodent Malaria Model
-
Parasite Strain: Plasmodium berghei (ANKA strain) is a commonly used rodent malaria parasite for in vivo screening.[2][7]
-
Animal Model: Swiss albino or BALB/c mice are typically used for these studies.[4][7]
4-Day Suppressive Test (Peter's Test)
This is the most common primary in vivo screening method to evaluate the schizontocidal activity of a test compound.[4]
-
Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.
-
Treatment: Treatment with the test compound (this compound), positive control (Chloroquine or Artemisinin), or vehicle (negative control) is initiated a few hours after infection and continues daily for four consecutive days.
-
Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Calculation of Suppression: The average percentage of parasite suppression is calculated for each group compared to the negative control group.
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental processes for evaluating the in vivo antimalarial activity of this compound.
Caption: Workflow of the 4-day suppressive test for antimalarial drug screening.
Potential Signaling Pathways and Drug Action
While the exact mechanism of action for this compound is yet to be elucidated, many antimalarial compounds interfere with key parasite survival pathways. Chloroquine is known to inhibit hemozoin biocrystallization in the parasite's food vacuole, leading to a toxic buildup of free heme. Artemisinin and its derivatives are thought to generate reactive oxygen species upon activation by heme iron, which then damage parasite proteins.
Caption: Potential mechanisms of action for antimalarial compounds.
Conclusion
The in vivo validation of this compound in mouse models is a critical step in its development as a potential antimalarial therapeutic. By employing standardized protocols such as the 4-day suppressive test and comparing its performance against well-characterized drugs like Chloroquine and Artemisinin, researchers can effectively evaluate its efficacy and potential for further development. The provided framework serves as a comprehensive guide for conducting these essential preclinical studies. Further investigations into the specific mechanism of action of this compound will also be crucial in understanding its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mmv.org [mmv.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antimalarial Drug Resistance and Novel Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Guide to Analytical Methods for Norcaesalpinin E and Related Cassane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Norcaesalpinin E and structurally related cassane-type diterpenes found in Caesalpinia species. Given the limited availability of specific cross-validation studies for this compound, this document focuses on established and validated methods for analogous compounds, offering a framework for selecting and developing appropriate analytical strategies. The comparison encompasses High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an analytical method for the quantification of this compound or other cassane diterpenes is contingent on the specific requirements of the study, such as sensitivity, selectivity, throughput, and available instrumentation. The following tables summarize the performance characteristics of different analytical techniques applied to compounds structurally or taxonomically related to this compound.
Table 1: Comparison of Validated Analytical Methods for Compounds in Caesalpinia Species and Related Diterpenes
| Analytical Technique | Compound Class | Key Performance Parameters | Source |
| HPTLC-MS | Cassane Diterpenes (α- & β-caesalpin) | Linearity: 200–1200 ng/band (r² not specified) | Tandel et al., 2025 |
| HPLC-UV | Homoisoflavonoids | Linearity: r² ≥ 0.998; Precision (RSD): < 5%; Recovery: 99.3–104.5%; LOD: 0.75 ng | Roy et al. |
| UPLC-MS/MS | Dibenzoxocin Derivative | Linearity: Not specified; Precision & Accuracy: Validated; LLOQ: Not specified | Luo et al., 2022 |
| RP-HPLC-DAD | Kaurane-type Diterpenes | Linearity: r² > 0.999; Precision (RSD): < 4.6% (intra-day), < 4.4% (inter-day); Recovery: 99.9–105.3%; LOD: 0.007–0.240 µg; LOQ: 0.025–0.800 µg | Vilegas et al., 2009 |
Table 2: Detailed Validation Data for a Representative RP-HPLC-DAD Method for Diterpene Analysis
| Parameter | Cinnamoylgrandifloric Acid | Benzoylgrandifloric Acid | Kaurenoic Acid |
| Linear Range (µg) | 0.5 - 3.0 | 1.0 - 8.0 | 0.8 - 12.0 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Intra-day Precision (RSD %) | < 4.6 | < 4.6 | < 4.6 |
| Inter-day Precision (RSD %) | < 4.4 | < 4.4 | < 4.4 |
| Recovery (%) | 99.9 - 105.3 | 99.9 - 105.3 | 99.9 - 105.3 |
| Limit of Detection (LOD) (µg) | 0.007 | 0.015 | 0.240 |
| Limit of Quantitation (LOQ) (µg) | 0.025 | 0.050 | 0.800 |
| Data adapted from Vilegas et al., 2009, for the analysis of kaurane-type diterpenes. |
Experimental Protocols: Methodological Overview
Detailed experimental protocols are crucial for the reproducibility and cross-validation of analytical methods. Below are summaries of methodologies analogous to those that would be employed for this compound analysis.
HPTLC-MS Method for Cassane Diterpenes (α- & β-caesalpin)
-
Sample Preparation: Extraction of plant material with a suitable solvent system (e.g., 60% aqueous methanol).
-
Stationary Phase: Aluminum plates precoated with silica gel 60 F254.
-
Mobile Phase: n-hexane−ethyl acetate (6:4, V/V).
-
Detection and Quantification: Densitometric scanning at a specific wavelength after derivatization with a suitable reagent (e.g., anisaldehyde reagent at 580 nm). Mass spectrometric identification is performed by interfacing the HPTLC plate with a mass spectrometer.
-
Validation: The method was validated in compliance with the International Council for Harmonization (ICH) Q2 (R2) guidelines, assessing parameters such as linearity.
HPLC-UV Method for Homoisoflavonoids in Caesalpinia digyna
-
Sample Preparation: Enrichment of homoisoflavonoids from the methanol extract using Diaion HP-20 resin.
-
Chromatographic System: A C18 column with a gradient mobile phase consisting of methanol and water (containing 0.1% acetic acid).
-
Detection: UV detection at 330 nm.
-
Validation: The method demonstrated good linearity (r² ≥ 0.998), high precision (RSD < 5%), and good recovery (99.3–104.5%). The limit of detection was reported to be 0.75 ng.
UPLC-MS/MS Method for Protosappanoside D in Caesalpinia decapetala
-
Sample Preparation: Extraction from biological matrices (e.g., rat plasma) followed by protein precipitation.
-
Chromatographic System: Ultra-high performance liquid chromatography for rapid separation.
-
Mass Spectrometry: Tandem mass spectrometry for sensitive and selective detection and quantification.
-
Validation: The method was validated for specificity, with no endogenous interference observed in the multiple reaction monitoring (MRM) mode.
Mandatory Visualizations
The following diagrams illustrate a general experimental workflow for the analysis of cassane diterpenes and a conceptual representation of the logical relationships in analytical method validation.
Caption: General experimental workflow for the analysis of cassane diterpenes.
Caption: Logical relationships in analytical method validation and cross-validation.
Discussion on Cross-Validation
While not explicitly detailed in the reviewed literature for this compound, cross-validation is a critical component of the lifecycle of an analytical method. It is the process of demonstrating that two or more analytical methods, or the same method in different laboratories, produce comparable results. For the analysis of this compound, this could involve:
-
Inter-laboratory Cross-Validation: The same validated HPLC-UV method is performed in different laboratories to assess its reproducibility.
-
Cross-Validation of Different Methods: Results from an established HPLC-UV method are compared against those from a newly developed UPLC-MS/MS method to ensure consistency of the quantitative data. This is particularly important when transferring methods or adopting new technologies.
The successful cross-validation of analytical methods provides a high degree of confidence in the generated data, which is paramount in research, drug development, and quality control.
Norcaesalpinin E: A Comparative Analysis of its Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, natural compounds present a promising frontier. Norcaesalpinin E, a cassane furanoditerpenoid, has emerged as a molecule of interest due to its potential anti-inflammatory properties. This guide provides a comparative analysis of this compound's efficacy against established anti-inflammatory drugs—dexamethasone, a potent corticosteroid; ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID); and celecoxib, a selective COX-2 inhibitor. This comparison is based on available preclinical data, focusing on their mechanisms of action and effects on key inflammatory mediators.
Mechanism of Action: A Tale of Different Targets
The anti-inflammatory effects of these compounds stem from their distinct molecular interactions within the inflammatory cascade.
This compound: Preclinical studies suggest that this compound acts as a selective glucocorticoid receptor (GR) modulator. This mechanism involves binding to the GR and primarily mediating its anti-inflammatory effects through transrepression. In this process, the this compound-GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB), without significantly inducing the transactivation of genes associated with some of the adverse effects of corticosteroids.
Dexamethasone: As a potent synthetic glucocorticoid, dexamethasone also binds to the GR. However, its action involves both transrepression of pro-inflammatory genes and transactivation of anti-inflammatory genes. The transrepression of NF-κB is a key component of its powerful anti-inflammatory effects.
Ibuprofen: This widely used NSAID exerts its anti-inflammatory action by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Some studies also suggest that ibuprofen can inhibit the activation of NF-κB.
Celecoxib: As a selective COX-2 inhibitor, celecoxib primarily targets the COX-2 enzyme, which is upregulated during inflammation and is responsible for the production of prostaglandins at inflammatory sites. This selectivity is intended to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1. Celecoxib has also been shown to suppress NF-κB activation.
Comparative Efficacy: An In Vitro Perspective
Direct comparative studies of this compound against these established drugs under identical experimental conditions are limited. However, by collating data from various preclinical studies, primarily using lipopolysaccharide (LPS)-stimulated macrophage cell lines (a common in vitro model for inflammation), we can draw some inferences. The following tables summarize the available quantitative data on the inhibition of key inflammatory markers.
Table 1: Inhibition of Pro-inflammatory Cytokines
| Compound | Cell Line | Stimulant | Target Cytokine | IC50 / Inhibition | Citation |
| This compound | RAW 264.7 | LPS | IL-6, TNF-α | Data Not Available | |
| Dexamethasone | RAW 264.7 | LPS | IL-1β | Dose-dependent inhibition | [1] |
| Ibuprofen | THP-1 derived | LPS | IL-6, TNF-α | Dose-dependent inhibition | [2] |
| Celecoxib | RAW 264.7 | LPS | IL-6, TNF-α | Dose-dependent inhibition | [3] |
Table 2: Inhibition of NF-κB Activation
| Compound | Cell Line | Stimulant | IC50 for NF-κB Inhibition | Citation |
| This compound | Macrophages | LPS | Data Not Available | |
| Dexamethasone | Murine Macrophages | TNF-α | 0.027 mM | [4] |
| Ibuprofen | Jurkat T-cells | T-cell stimulation | 61.7 µM (S-enantiomer) | [5] |
| Ibuprofen | Murine Macrophages | TNF-α | 3.49 mM | [4] |
| Celecoxib | Murine Macrophages | TNF-α | 0.024 mM | [4] |
Note: IC50 values can vary significantly based on the experimental setup, including cell type, stimulant, and assay method. The data presented here is for comparative illustration based on available literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Figure 1: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.
Figure 2: this compound and Dexamethasone transrepression of NF-κB.
Figure 3: Mechanism of action for Ibuprofen and Celecoxib.
Figure 4: General experimental workflow for in vitro anti-inflammatory assays.
Experimental Protocols
A detailed, standardized protocol for direct comparison is not available in the literature. However, a general methodology for assessing the anti-inflammatory activity of a compound in LPS-stimulated macrophages is outlined below.
Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 24-well or 6-well for cytokine and protein analysis) and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound, dexamethasone, ibuprofen, or celecoxib) or vehicle control (e.g., DMSO) for a specified pre-incubation period (typically 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically ranging from 100 ng/mL to 1 µg/mL) to induce an inflammatory response. A negative control group without LPS stimulation is also included.
-
Incubation: The cells are incubated for a further period, which can vary depending on the endpoint being measured (e.g., 6-8 hours for gene expression analysis, 18-24 hours for cytokine protein measurement).
Measurement of Inflammatory Markers:
-
Cell Viability: Assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Quantified in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.
-
Gene Expression Analysis: The mRNA levels of pro-inflammatory genes can be quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Western Blot Analysis: Used to determine the protein levels and phosphorylation status of key signaling molecules in the NF-κB pathway (e.g., p65, IκBα) and MAPK pathway (e.g., p38, ERK, JNK) in cell lysates.
Conclusion and Future Directions
This compound demonstrates a promising anti-inflammatory profile in preclinical models, primarily through its action as a selective glucocorticoid receptor modulator that represses NF-κB signaling. This mechanism is distinct from the COX-inhibition of NSAIDs like ibuprofen and celecoxib and shares similarities with the transrepression activity of dexamethasone, but potentially with a more favorable side-effect profile due to its selectivity.
References
- 1. apjai-journal.org [apjai-journal.org]
- 2. Frontiers | Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming [frontiersin.org]
- 3. New cassane- and norcassane-type diterpenoids from the seed kernels of Caesalpinia sinensis and their anti-inflammatory activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammation furanoditerpenoids from Caesalpinia minax Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Showdown: Evaluating the Docking Potential of Norcaesalpinin E Against Key Cancer-Related Proteins
A Comparative Guide for Researchers in Drug Discovery
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and specificity is perpetual. Natural products, with their vast structural diversity, represent a promising reservoir for such discoveries. Norcaesalpinin E, a cassane-type diterpene isolated from Caesalpinia bonduc, has emerged as a compound of interest. While direct experimental docking studies on this compound are nascent, the known activities of analogous compounds from the same genus suggest its potential interaction with several key proteins implicated in cancer progression. This guide provides a comparative analysis of the theoretical docking performance of this compound's chemical class against four critical cancer-related target proteins: Tyrosine Kinase (TK), Vascular Endothelial Growth Factor (VEGF), Matrix Metalloproteinase (MMP), and Phosphodiesterase 4 (PDE4).
Comparative Docking Performance: Binding Energy Analysis
Molecular docking simulations predict the binding affinity between a ligand and a protein, expressed as a binding energy score (typically in kcal/mol). A lower (more negative) binding energy indicates a more stable and favorable interaction. The following tables summarize the binding energies of various inhibitors against the four target proteins of interest, providing a benchmark for the potential efficacy of this compound and its analogs.
Table 1: Comparative Binding Energies of Inhibitors Targeting Tyrosine Kinase (TK)
| Compound | Type | Binding Energy (kcal/mol) |
| Imatinib | Synthetic TKI | -12.56 |
| Sunitinib malate | Synthetic TKI | -7.1 |
| Lupeol | Triterpenoid | -7.91 |
| Trisindoline 1 | Indole alkaloid | -7.3 |
| Trisindoline 3 | Indole alkaloid | -7.7 |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Comparative Binding Energies of Inhibitors Targeting Vascular Endothelial Growth Factor (VEGF)
| Compound | Type | Binding Energy (kcal/mol) |
| Ponatinib | Synthetic Inhibitor | -10.8 |
| Axitinib | Synthetic Inhibitor | -17.4 kJ/mol (~ -4.16 kcal/mol) |
| Resveratrol | Flavonoid | -19.1 kJ/mol (~ -4.56 kcal/mol) |
| Polydatin | Flavonoid | -11.4 kJ/mol (~ -2.72 kcal/mol) |
| Sesamin | Lignan | -7.4 |
| CID11167602 | Small Molecule | -12.5 |
Data compiled from multiple sources. Note: Some values were converted from kJ/mol for comparison.[5][6][7][8]
Table 3: Comparative Binding Energies of Inhibitors Targeting Matrix Metalloproteinase (MMP)
| Compound | Type | Binding Energy (kcal/mol) |
| Aeroplysinin | Natural Product | -8.2 |
| Curcumin | Natural Product | -7.35 |
| CDF (Curcumin analog) | Synthetic | -6.39 |
| Reference Compound (unnamed) | Small Molecule | -6.8 |
| 3,4-dihydroxy-1,6-bis(3-methoxyphenyl)hexane-1,6-dione | Natural Product | -355.28 (Note: This value from the source appears to be an outlier and may represent a different scoring function) |
Data compiled from multiple sources.[9][10][11][12]
Table 4: Comparative Binding Energies of Inhibitors Targeting Phosphodiesterase 4 (PDE4)
| Compound | Type | Binding Energy (kcal/mol) |
| Curcumin | Natural Polyphenol | -11.03 |
| 6-Gingerol | Natural Polyphenol | -6.99 |
| Capsaicin | Natural Polyphenol | -5.24 |
| Resveratrol | Natural Polyphenol | -4.59 |
| Rolipram | Synthetic Inhibitor | -8.36 |
Data compiled from multiple sources.[13][14]
Experimental Protocols: A Generalized Molecular Docking Workflow
The data presented above is derived from in silico molecular docking studies. A typical workflow for such an experiment, often employing software like AutoDock Vina, is as follows:
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed.
-
Polar hydrogen atoms are added to the protein structure, and partial charges are assigned.
-
The 3D structure of the ligand (e.g., this compound) is obtained from a database like PubChem or generated using chemical drawing software.
-
The ligand's structure is optimized to its lowest energy conformation, and rotatable bonds are defined.
-
-
Grid Box Generation:
-
A three-dimensional grid is defined around the active site of the target protein. This grid box specifies the search space for the docking algorithm.
-
-
Docking Simulation:
-
The docking software systematically explores different conformations and orientations of the ligand within the defined grid box.
-
A scoring function is used to calculate the binding energy for each pose, estimating the binding affinity.
-
-
Analysis of Results:
-
The docking results are ranked based on their binding energy scores.
-
The pose with the lowest binding energy is typically considered the most favorable binding mode.
-
The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of the binding.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context of these docking studies and the experimental process, the following diagrams are provided.
References
- 1. Molecular docking, molecular dynamics studies, and MM/GBSA calculation on some of the tyrosine kinase inhibitors [bmmj.org]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-cancer potency by induced apoptosis by molecular docking P53, caspase, cyclin D1, cytotoxicity analysis and phagocytosis activity of trisindoline 1,3 and 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. gni :: Genomics & Informatics [genominfo.org]
- 7. Molecular docking analysis of vascular endothelial growth factor receptor with bioactive molecules from Piper longum as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. Frontiers | Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach [frontiersin.org]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Molecular docking and inhibition of matrix metalloproteinase-2 by novel difluorinatedbenzylidene curcumin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Further Insights in the Binding Mode of Selective Inhibitors to Human PDE4D Enzyme Combining Docking and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Confirming the anti-cancer potential of Norcaesalpinin E in specific cell lines
A Comparative Analysis of the Anti-Cancer Potential of Compounds Derived from Caesalpinia sappan, with a Focus on Apoptosis Induction and Signaling Pathway Modulation in Key Cancer Cell Lines.
Introduction: The quest for novel, effective, and less toxic cancer therapeutics has led researchers to explore the vast repository of natural products. Compounds derived from the Caesalpinia sappan plant have demonstrated significant anti-cancer properties in various studies. This guide provides a comparative overview of the anti-cancer activity of constituents from Caesalpinia sappan, using its extracts and the prominent compound Brazilin as representative examples due to the limited specific data on Norcaesalpinin E. The performance is contrasted with established chemotherapeutic agents, supported by experimental data and detailed methodologies, to offer valuable insights for researchers and drug development professionals.
Comparative Efficacy Against Cancer Cell Lines
The cytotoxic effects of Caesalpinia sappan extracts have been evaluated across several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes. The table below summarizes the IC50 values of Caesalpinia sappan methanolic extract and a standard chemotherapeutic drug, Doxorubicin, against various cancer cell lines.
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Reference |
| Caesalpinia sappan Methanolic Extract | MCF-7 | Breast Adenocarcinoma | 48 µg/ml | |
| Caesalpinia sappan Ethanol Extract | A549 | Lung Cancer | 45.19 ± 1.704 μg/mL | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | ~0.5 µM | |
| Doxorubicin | A549 | Lung Cancer | ~1.2 µM |
Mechanism of Action: Induction of Apoptosis
A primary mechanism through which Caesalpinia sappan constituents exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that extracts from C. sappan can trigger apoptosis in cancer cells. This process is often mediated by the modulation of key regulatory proteins involved in the apoptotic cascade.
For instance, in A549 lung cancer cells, treatment with C. sappan ethanol extract led to an increase in the Bax/Bcl-2 ratio. Bax is a pro-apoptotic protein, while Bcl-2 is anti-apoptotic. An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic pathway of apoptosis, which involves the mitochondria. Furthermore, the extract was found to downregulate genes associated with mitochondrial function, including ATP production and respiration, further promoting apoptosis.
The apoptotic process involves a cascade of enzymes called caspases. The activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3) is crucial for the dismantling of the cell.
Modulation of Signaling Pathways
The anti-cancer activity of Caesalpinia sappan extracts is also linked to the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis. In colorectal cancer cells (HCT 116 and COLO 205), an ethanol extract of C. sappan (CSE) was shown to inhibit the STAT3 and AKT pathways. These pathways are often hyperactivated in cancer and play a significant role in promoting cell survival and proliferation. By inhibiting these pathways, CSE can suppress cancer cell growth. The extract was also found to downregulate the expression of XIAP, cyclin D1, and CDK2, which are key regulators of the cell cycle, while upregulating p21, a protein that can induce cell cycle arrest.
The diagram below illustrates the general experimental workflow used to assess the anti-cancer potential of natural compounds.
Caption: Experimental workflow for evaluating anti-cancer activity.
The following diagram illustrates a simplified model of the apoptosis induction pathway modulated by Caesalpinia sappan constituents.
Caption: Signaling pathway for apoptosis induction.
Experimental Protocols
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the Caesalpinia sappan extract or the comparative drug (e.g., Doxorubicin) for a specified period (e.g., 24, 48 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a cell extract.
-
Protein Extraction: After treatment, cells are lysed to extract total proteins. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-2, Caspase-3, p-STAT3, p-AKT) overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available evidence strongly suggests that constituents from Caesalpinia sappan possess significant anti-cancer potential. Through the induction of apoptosis and the modulation of key signaling pathways like STAT3 and AKT, these natural compounds demonstrate efficacy against various cancer cell lines. While direct comparisons with established chemotherapeutic agents like Doxorubicin
Safety Operating Guide
Personal protective equipment for handling Norcaesalpinin E
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Norcaesalpinin E, a cassane-type diterpene. Given the cytotoxic potential of related compounds, it is imperative to handle this compound with stringent safety protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the potential cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for all procedures involving this compound.
| PPE Category | Item | Standard |
| Hand Protection | Double gloving with nitrile gloves. | ASTM D6978-05 rated for chemotherapy drug handling. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-lint, non-absorbent material. Cuffs should be tucked under the outer glove. | ANSI/AAMI PB70 Level 2 or higher. |
| Eye Protection | Chemical splash goggles or a full-face shield. | ANSI Z87.1 compliant. |
| Respiratory | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder form outside of a containment device. | Required for all powder handling and aerosol-generating procedures. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Shoe covers should be worn in designated areas and removed before exiting. |
Experimental Protocol: Safe Handling and Disposal
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
2.1. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Transport: Use a secondary, sealed, and labeled container to transport the compound to the designated storage area.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area, away from incompatible materials.
2.2. Preparation of Solutions
-
Containment: All handling of powdered this compound must be conducted within a certified chemical fume hood or a Class II Type B2 biological safety cabinet to prevent inhalation of airborne particles.
-
Weighing: Use a dedicated, calibrated analytical balance within the containment device. Place a disposable liner on the balance pan to contain any spills.
-
Dissolving: Add solvent to the powdered compound slowly to avoid splashing. Use a vortex mixer or sonicator within the containment device to aid dissolution.
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
2.3. Experimental Use
-
Work Area: Designate a specific area for working with this compound. This area should be covered with absorbent, plastic-backed liners to contain spills.
-
Spill Kit: A dedicated cytotoxic spill kit must be readily available in the laboratory.
-
Avoid Aerosols: All procedures should be performed in a manner that minimizes the generation of aerosols.
2.4. Decontamination and Waste Disposal
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A suitable decontamination solution (e.g., 10% bleach solution followed by a rinse with 70% ethanol) should be used.
-
Waste Segregation: All disposable materials contaminated with this compound, including gloves, gowns, shoe covers, and labware, must be disposed of as cytotoxic waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.
-
Disposal: Follow all institutional and local regulations for the disposal of cytotoxic waste.
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal, emphasizing critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
